Paraherquamide E
Beschreibung
Paraherquamide E has been reported in Penicillium dierckxii, Penicillium charlesii, and other organisms with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXZRQPTAQILV-PYGUQFFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Paraherquamide E from Aspergillus aculeatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide E, a complex indole alkaloid, has emerged as a significant natural product with potent biological activities. Isolated from the fungus Aspergillus aculeatus, this compound belongs to the broader class of paraherquamides, which are known for their anthelmintic and insecticidal properties. This technical guide provides an in-depth overview of the discovery of this compound, detailing its isolation, structural elucidation, and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.
Discovery and Bioactivity-Guided Isolation
This compound was discovered as part of a bioactivity-guided isolation effort from the endophytic fungus Aspergillus aculeatus strain GC-147-5. The initial screening of the fungal extract revealed significant insecticidal activity against the Asian citrus psyllid (Diaphorina citri), a major agricultural pest. This prompted a systematic fractionation of the crude extract to isolate the active constituents.
Experimental Protocols
1. Fungal Culture and Extraction:
-
Aspergillus aculeatus GC-147-5 was cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions at a controlled temperature (typically 25-28°C) for a period of 14-21 days.
-
The fungal mycelia and broth were separated by filtration. The culture broth was then extracted exhaustively with an organic solvent such as ethyl acetate.
-
The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.
2. Bioactivity-Guided Fractionation:
-
The crude extract was subjected to preliminary fractionation using a combination of chromatographic techniques. A common approach involves initial separation by vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
A step-wise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) was used to elute different fractions.
-
Each fraction was tested for its insecticidal activity against the Asian citrus psyllid. The most active fractions were selected for further purification.
3. Purification of this compound:
-
The active fractions were further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20 to separate compounds based on size and polarity.
-
Final purification was typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water.
-
The purity of the isolated this compound was confirmed by analytical HPLC and thin-layer chromatography (TLC).
The following diagram illustrates a general workflow for the bioactivity-guided isolation of this compound.
Structural Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
1. Spectroscopic Analysis:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments were performed to obtain fragmentation patterns, which provided further structural information.
While the specific spectral data for this compound from the initial discovery is not fully detailed in the primary literature, the general approach involves the comprehensive analysis of these spectra to piece together the complex polycyclic structure. The correlations observed in the 2D NMR spectra are crucial for establishing the connectivity of protons and carbons within the molecule.
Quantitative Data
The biological activity and physical-chemical properties of this compound have been quantified in several studies.
| Property | Value | Reference |
| Insecticidal Activity | ||
| LD₅₀ (Asian citrus psyllid, 12h) | 29.08 µg/mL | [1] |
| LD₅₀ (Asian citrus psyllid, 24h) | 19.93 µg/mL | [1] |
Biosynthetic Pathway
The biosynthesis of paraherquamide alkaloids in Aspergillus species is a complex process involving several key enzymes. While the specific pathway for this compound has not been fully elucidated, a general pathway for the paraherquamide family has been proposed. This pathway involves the condensation of amino acid precursors by a non-ribosomal peptide synthetase (NRPS), followed by prenylation and a key intramolecular Diels-Alder reaction to form the characteristic bicyclo[2.2.2]diazaoctane core.
The following diagram outlines the proposed general biosynthetic pathway for paraherquamide alkaloids.
Mechanism of Action
Investigations into the insecticidal mechanism of this compound have revealed a multi-faceted mode of action that disrupts key physiological processes in insects. The primary targets appear to be fatty acid synthesis and vitellogenin production, both of which are critical for insect survival and reproduction.[1]
Inhibition of Fatty Acid Synthesis
This compound has been shown to disrupt fatty acid synthesis in insects.[1] This likely involves the inhibition of key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). By inhibiting these enzymes, this compound prevents the production of essential fatty acids required for energy storage, cell membrane integrity, and the synthesis of other vital molecules.
The diagram below illustrates the general pathway of fatty acid synthesis and the proposed point of inhibition by this compound.
Inhibition of Vitellogenin Production
Vitellogenin is a yolk protein precursor that is essential for egg development in female insects. Its production is tightly regulated by hormonal signaling pathways, primarily involving juvenile hormone (JH). This compound has been found to inhibit the production of vitellogenin, leading to ovarian abnormalities and reduced fecundity in treated insects.[1] This suggests that this compound may interfere with the juvenile hormone signaling pathway that controls vitellogenin gene expression in the fat body.
The following diagram depicts a simplified vitellogenesis signaling pathway and the proposed inhibitory action of this compound.
Conclusion
The discovery of this compound from Aspergillus aculeatus highlights the vast potential of endophytic fungi as a source of novel bioactive compounds. Its potent insecticidal activity, coupled with a unique mode of action, makes it a promising candidate for the development of new and environmentally friendly pest management agents. Further research is warranted to fully elucidate its biosynthetic pathway, refine its mechanism of action, and explore its potential applications in agriculture and veterinary medicine. This technical guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of this fascinating natural product.
References
Aherquamide E: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aherquamide E is a complex indole alkaloid belonging to the paraherquamide class of natural products. These compounds have garnered significant interest within the scientific community due to their potent and broad-spectrum antiparasitic activities. This technical guide provides an in-depth overview of the natural source of aherquamide E and the detailed methodologies for its isolation and characterization, based on seminal studies in the field. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and parasitology.
Natural Source
Aherquamide E, along with a series of related analogues, is a secondary metabolite produced by the filamentous fungus Penicillium charlesii (ATCC 20841).[1][2] This fungus serves as the primary natural source for the production and subsequent isolation of these complex bioactive molecules.
Fermentation and Production
The production of aherquamide E is achieved through the submerged fermentation of Penicillium charlesii. The following table summarizes the key parameters and components of the fermentation process.
| Parameter | Description |
| Organism | Penicillium charlesii (ATCC 20841) |
| Seed Medium | Corn steep liquor, tomato paste, oat flour, dextrose, and trace elements (FeSO4·7H2O, MnSO4·H2O, CuCl2·2H2O, CaCl2, H3BO3, (NH4)6Mo7O24·4H2O, ZnSO4·7H2O) |
| Production Medium | Similar to seed medium, with adjusted concentrations for optimal secondary metabolite production. |
| Fermentation Type | Submerged fermentation in shake flasks or larger fermenters. |
| Incubation Time | Typically several days, optimized for maximum yield of aherquamides. |
| Temperature | Controlled temperature suitable for Penicillium growth and secondary metabolism. |
| Agitation | Continuous agitation to ensure proper aeration and nutrient distribution. |
Isolation Protocol
The isolation of aherquamide E from the fermentation broth of Penicillium charlesii is a multi-step process involving extraction and a series of chromatographic separations. The general workflow is outlined below, followed by a detailed description of each step.
Experimental Workflow Diagram
References
- 1. Novel antinematodal and antiparasitic agents from Penicillium charlesii. II. Structure determination of paraherquamides B, C, D, E, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Evidence Linking Paraherquamide E to Fatty Acid Synthesis Found in Scientific Literature
A comprehensive review of existing scientific research reveals no direct evidence or published studies on the effect of Paraherquamide E on fatty acid synthesis. The primary mechanism of action for the paraherquamide class of compounds is well-established as nicotinic acetylcholine receptor antagonism, which is central to their use as anthelmintic agents.
Currently, the body of scientific literature does not contain quantitative data, experimental protocols, or elucidated signaling pathways that would support the creation of an in-depth technical guide on the specific topic of this compound's influence on fatty acid synthesis. Searches for broader topics such as the effect of paraherquamides on lipid metabolism have also not yielded any relevant findings.
Established Mechanism of Action of Paraherquamides
The primary and well-documented mode of action for paraherquamide and its analogs is their function as cholinergic antagonists.[1][2] These compounds effectively block nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis of the parasites.[1][3] This antagonistic action disrupts neuromuscular transmission in the worms, which is the basis for their potent anthelmintic activity.[1][4][5]
Studies have shown that paraherquamides, including derivatives like 2-deoxoparaherquamide, act as selective competitive antagonists at different subtypes of cholinergic receptors in parasitic nematodes.[2][6] This mechanism is distinct from other classes of anthelmintics, such as benzimidazoles and macrocyclic lactones, making paraherquamides a valuable tool against resistant parasite strains.[4][7]
The diagram below illustrates the established mechanism of action of paraherquamide.
Due to the absence of data on the effect of this compound on fatty acid synthesis, the core requirements of this request—including data tables, detailed experimental protocols, and signaling pathway diagrams related to this specific interaction—cannot be fulfilled at this time. Further research would be required to investigate any potential link between this compound and lipid metabolism.
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthelmintic activity of paraherquamide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthelmintic activity of paraherquamide in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide E inhibition of vitellogenin production
An in-depth review of the current scientific literature reveals no direct evidence or published research specifically detailing the inhibition of vitellogenin production by paraherquamide E. While paraherquamide and its derivatives are recognized for their anthelmintic properties, their mechanism of action is primarily characterized as antagonizing nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to paralysis.[1] The existing body of research on vitellogenesis, the process of yolk protein production, extensively covers its regulation by hormonal and nutritional signaling pathways in various organisms, including the nematode Caenorhabditis elegans and numerous insect species, but does not establish a link to paraherquamide compounds.[2][3][4]
This compound: A Known Anthelmintic Agent
This compound belongs to a class of oxindole alkaloids produced by Penicillium species.[1] The primary mechanism of action for paraherquamides involves their function as antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the levamisole-sensitive L-type nAChRs in nematodes.[1] This antagonism disrupts neuromuscular signaling, causing flaccid paralysis in parasitic worms.[1] The research on paraherquamide has predominantly focused on its potential as a novel anthelmintic to combat drug resistance in parasitic nematodes.[1]
Vitellogenesis: A Complex Regulatory Network
Vitellogenesis is a crucial process for the reproduction of oviparous animals, involving the synthesis of vitellogenins, which are yolk protein precursors.[2][3] In nematodes like C. elegans, vitellogenins are synthesized in the intestine and transported to the oocytes to provide nutrients for embryonic development.[2][5][6] The regulation of vitellogenin gene expression is intricate and influenced by various factors, including:
-
Hormonal Signaling: In insects, juvenile hormone (JH) and 20-hydroxyecdysone (20E) are key regulators of vitellogenesis.[3][4]
-
Nutritional Pathways: The insulin/IGF-1 signaling and TOR (Target of Rapamycin) pathways play a significant role in coordinating vitellogenesis with the nutritional status of the organism.
-
Transcriptional Regulation: Specific transcription factors are known to bind to the promoter regions of vitellogenin genes to control their expression.[2]
In crustaceans, vitellogenesis is under the negative regulation of a gonad-inhibiting hormone (GIH).[7]
Absence of a Direct Link
A thorough search of available scientific databases and literature provides no studies that have investigated or established a direct inhibitory effect of this compound on vitellogenin production. The distinct and well-documented mechanism of this compound as a nAChR antagonist does not inherently suggest a direct role in the hormonal or nutritional pathways that govern vitellogenesis.
Therefore, this technical guide cannot provide quantitative data, experimental protocols, or signaling pathway diagrams related to the specific topic of "" as there is no scientific basis for this interaction in the current literature. Further research would be required to investigate any potential, currently unknown, off-target effects of this compound on vitellogenesis.
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitellogenins - Yolk Gene Function and Regulation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms of Vitellogenesis in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulatory Mechanisms of Vitellogenesis in Insects [frontiersin.org]
- 5. Production of YP170 Vitellogenins Promotes Intestinal Senescence in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Regulation of vitellogenin gene expression under the negative modulator, gonad-inhibiting hormone in Penaeus monodon - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Paraherquamide E: A Technical Guide to its Structure Elucidation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of Paraherquamide E, a potent anthelmintic and insecticidal agent, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and crystallographic data that were pivotal in determining the complex molecular architecture of this natural product.
This compound, a member of the oxindole alkaloid family, has garnered significant interest in the scientific community for its potential therapeutic applications. Understanding its precise three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel, more effective derivatives.
Physicochemical and Crystallographic Properties
This compound is an azaspiro compound with the molecular formula C₂₈H₃₅N₃O₄ and a molecular weight of 477.59 g/mol .[1] Its intricate structure has been definitively determined by single-crystal X-ray diffraction.
| Parameter | Value [1] |
| Molecular Formula | C₂₈H₃₅N₃O₄ |
| Molecular Weight | 477.59 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5069 (2) |
| b (Å) | 16.0351 (8) |
| c (Å) | 23.9713 (11) |
| V (ų) | 2501.14 (19) |
| Z | 4 |
| Dx (Mg m⁻³) | 1.268 |
The molecular structure of this compound is characterized by a complex heptacyclic framework. This framework includes a unique diazabicyclo[2.2.2]octan-3-one unit, a cyclopentane ring, a 1,4-dioxepine ring, and two pyrrolidine rings.[1] The stereochemistry and connectivity of these rings contribute to the molecule's distinct biological activity.
Experimental Protocols
Isolation of this compound
This compound, along with other paraherquamide analogs, has been isolated from the endophytic fungus Aspergillus aculeatus GC-147-5.[1] A general bioactivity-guided isolation method is employed, which typically involves the following steps:
-
Fungal Culture: The fungus is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of compounds.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to separate the individual compounds.
-
Bioassay-Guided Fractionation: Throughout the separation process, fractions are tested for their biological activity (e.g., insecticidal or anthelmintic) to guide the isolation of the active principles.
-
Purification: The fractions containing this compound are further purified using techniques like preparative HPLC to obtain the pure compound.
Structure Elucidation Methodologies
The definitive structure of this compound was established through a combination of spectroscopic and crystallographic techniques.
X-Ray Crystallography:
Single-crystal X-ray diffraction analysis was the cornerstone for the unambiguous determination of the three-dimensional structure of this compound.
-
Crystal Growth: Suitable single crystals of this compound were grown from an appropriate solvent system.
-
Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection.[1]
-
Structure Solution and Refinement: The structure was solved using direct methods and refined on F².[1]
Visualizing the Structure Elucidation Workflow
The logical flow of the structure elucidation process for this compound can be visualized as follows:
Figure 1: Workflow for the isolation and structure elucidation of this compound.
Spectroscopic Data (Hypothetical Representation)
While the definitive structure was confirmed by X-ray crystallography, NMR and mass spectrometry are crucial for initial characterization and for verifying the structure in solution. The following tables represent the type of quantitative data that would be generated during this process.
Hypothetical ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.50 | d | 8.0 |
| H-2 | 2.10 | m | |
| H-5 | 6.80 | d | 8.5 |
| H-6 | 7.20 | d | 8.5 |
| ... | ... | ... | ... |
Hypothetical ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 55.0 |
| C-2 | 35.2 |
| C-3a | 130.5 |
| C-4 | 110.1 |
| ... | ... |
Hypothetical ESI-MS/MS Fragmentation Data
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |
| 478.27 ([M+H]⁺) | 20 | 460.26, 432.26, 307.19 | H₂O, C₂H₄O, C₉H₁₃N₂O |
| 478.27 ([M+H]⁺) | 40 | 281.18, 253.15 | C₁₁H₁₅N₂O₂, C₁₃H₁₉N₂O₂ |
Logical Relationship in Spectroscopic Analysis
The interplay between different spectroscopic techniques is crucial for piecing together the molecular puzzle.
Figure 2: Logical flow of spectroscopic data interpretation for structure proposal.
This technical guide consolidates the key experimental findings and methodologies that have enabled the complete structural characterization of this compound. The detailed data and workflows presented herein are intended to facilitate further research into this promising class of natural products and to aid in the development of new therapeutic agents.
References
Paraherquamide E: A Technical Overview of Preliminary Toxicity Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide E is a member of the paraherquamide class of oxindole alkaloids, which are natural products isolated from various species of Penicillium and other fungi. While the parent compound, Paraherquamide A, has been studied for its anthelmintic properties, this compound has recently garnered attention for its potent insecticidal activity. This technical guide provides a comprehensive overview of the currently available preliminary toxicity data for this compound, with a focus on its insecticidal effects due to the limited availability of public data on its mammalian toxicity. This document is intended to serve as a resource for researchers and professionals in drug development and crop protection.
Core Toxicity Data
The majority of available toxicity data for this compound pertains to its insecticidal activity, particularly against the Asian citrus psyllid (Diaphorina citri), a significant agricultural pest.
Quantitative Toxicity Data
The following table summarizes the key lethal dose (LD50) values for this compound against the Asian citrus psyllid.
| Species | Exposure Time | LD50 |
| Asian Citrus Psyllid (Diaphorina citri) | 12 hours | 29.08 μg/mL[1] |
| Asian Citrus Psyllid (Diaphorina citri) | 24 hours | 19.93 μg/mL[1] |
Notably, the same study that determined these LD50 values also reported that this compound exhibited negligible toxicity to the ladybug (Harmonia axyridis), a non-target insect species, suggesting a degree of selectivity in its insecticidal action[1].
At present, there is no publicly available data on the LD50 or IC50 of this compound in mammalian cell lines or in vivo animal models. For context, the related compound Paraherquamide A has an estimated oral LD50 of 14.9 mg/kg in male CD-1 mice[2]. However, it is crucial to note that this value cannot be directly extrapolated to this compound.
Mechanism of Action and Signaling Pathway
The toxic effects of the paraherquamide class of compounds, including this compound, are primarily attributed to their antagonistic action on nicotinic acetylcholine receptors (nAChRs)[3]. These receptors are crucial components of the central and peripheral nervous systems in both invertebrates and vertebrates.
Signaling Pathway of nAChR Antagonism
The binding of this compound to nAChRs blocks the influx of cations (primarily Na+ and Ca2+) that would normally be triggered by the binding of the neurotransmitter acetylcholine (ACh). This disruption of ion flow leads to a failure in nerve signal transmission, resulting in paralysis and, at sufficient concentrations, death.
Experimental Protocols
While the specific, detailed protocols for the toxicity testing of this compound are not fully available in the public domain, a general methodology for insecticidal bioassays can be described based on standard practices.
Insecticidal Bioassay (Leaf-Dip Method)
This method is commonly used to determine the toxicity of a compound to phytophagous insects like the Asian citrus psyllid.
-
Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.
-
Leaf Treatment: Citrus leaves are dipped into the test solutions for a standardized period (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.
-
Insect Exposure: Adult Asian citrus psyllids are placed in ventilated containers with the treated leaves.
-
Mortality Assessment: The number of dead psyllids is recorded at specified time points (e.g., 12 and 24 hours).
-
Data Analysis: The mortality data is used to calculate the LD50 value using statistical methods such as probit analysis.
Conclusion and Future Directions
The preliminary toxicity data for this compound strongly indicates its potential as a selective insecticide against the Asian citrus psyllid. Its mechanism of action, through the antagonism of nicotinic acetylcholine receptors, is a well-established target for insecticides.
However, for drug development professionals, the lack of mammalian toxicity data is a significant knowledge gap. Future research should prioritize:
-
In vitro cytotoxicity studies: Assessing the IC50 of this compound in a panel of mammalian cell lines (e.g., HepG2, HEK293) to determine its general cytotoxicity.
-
In vivo acute toxicity studies: Determining the LD50 of this compound in a rodent model (e.g., mice or rats) via relevant routes of administration (e.g., oral, dermal).
-
Receptor binding assays: Quantifying the binding affinity of this compound to various subtypes of mammalian nAChRs to predict potential off-target effects.
A comprehensive understanding of the mammalian toxicity profile of this compound is essential before its potential as a therapeutic agent can be considered. The information presented in this guide serves as a foundational resource for directing these future investigations.
References
- 1. Discovery of this compound as an Eco-Friendly Insecticide against Asian Citrus Psyllid from the Endophyte Aspergillus aculeatus GC-147-5 and Its Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute toxicity of paraherquamide and its potential as an anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Paraherquamide E
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and synthesized protocol for the total synthesis of Paraherquamide E, a member of the complex prenylated indole alkaloid family. The paraherquamides have garnered significant interest due to their potent anthelmintic properties. The synthetic strategies outlined herein are primarily based on the extensive work of the Robert M. Williams research group, who have pioneered the total synthesis of several members of this family, including the closely related Paraherquamide A.
The core synthetic challenge lies in the stereocontrolled construction of the intricate bicyclo[2.2.2]diazaoctane ring system and the substituted proline moiety. The protocols described are a composite of established methodologies for the synthesis of key fragments and analogous transformations reported for related paraherquamides.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on the coupling of two key fragments: a functionalized indole portion and a stereochemically rich piperazinedione derived from a substituted proline. The central bicyclo[2.2.2]diazaoctane core is envisioned to be formed via a key intramolecular Sₙ2' cyclization.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
The successful total synthesis of this compound relies on the efficient and stereocontrolled preparation of two key building blocks: the substituted α-alkyl-β-methylproline derivative and the functionalized indole moiety.
Stereocontrolled Synthesis of the α-Alkyl-β-methylproline Ring System
The synthesis of the crucial substituted 2R-allyl-3S-methylproline ethyl ester has been reported and serves as a key intermediate for Paraherquamides E and F.[1] The following table summarizes the key steps and reported yields.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | 5-exo-trig cyclization | Zinc enolate in an unactivated alkene | Pyrrolidine derivative | N/A |
| 2 | Stereocontrolled alkylation | Enolate from 3S-methyl-pyrrolidine-1,2R-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester | Substituted pyrrolidine | N/A |
| Overall (6 steps) | --- | --- | 2R-allyl-3S-methylproline ethyl ester | 24 |
Experimental Protocol: Stereocontrolled Alkylation (Illustrative)
Note: This is a generalized protocol based on similar reactions and should be optimized for the specific substrate.
-
To a solution of the 3S-methyl-pyrrolidine-1,2R-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., allyl iodide, 1.2 eq.) dropwise to the enolate solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.
Synthesis of the Functionalized Indole Fragment
The synthesis of the indole fragment can be adapted from the methods developed for the total synthesis of Paraherquamide A. This typically involves the construction of a suitably protected and functionalized indole core ready for coupling with the piperazinedione fragment.
Assembly of the Core Structure and Final Steps
The endgame of the synthesis involves the coupling of the two key fragments, formation of the bicyclo[2.2.2]diazaoctane core, and subsequent functional group manipulations to complete the synthesis of this compound.
Key Transformations and Methodologies
The following table outlines the crucial transformations, drawing parallels from the well-established total synthesis of Paraherquamide A.
| Step | Transformation | Key Methodologies and Reagents |
| 1 | Fragment Coupling | Nucleophilic substitution or cross-coupling reactions to link the indole and piperazinedione moieties. |
| 2 | Intramolecular Sₙ2' Cyclization | Diastereoselective cyclization to form the bicyclo[2.2.2]diazaoctane core. |
| 3 | Late-Stage Functionalization | Introduction of the requisite oxidation patterns and protecting group removal. |
Experimental Workflow: Intramolecular Sₙ2' Cyclization
The intramolecular Sₙ2' cyclization is a cornerstone of the synthetic strategy for the paraherquamide family.[2] The following diagram illustrates the general workflow for this key transformation.
Caption: Workflow for the key intramolecular Sₙ2' cyclization.
Experimental Protocol: Intramolecular Sₙ2' Cyclization (General)
-
Dissolve the acyclic precursor in a suitable anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C to 0 °C).
-
Add a strong, non-nucleophilic base (e.g., KHMDS, LHMDS) dropwise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction with a proton source, such as saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the resulting bicyclic product by flash column chromatography.
Conclusion
The total synthesis of this compound is a challenging but achievable endeavor for researchers in natural product synthesis and medicinal chemistry. The strategies and protocols outlined in this document, based on the pioneering work on the paraherquamide family, provide a solid foundation for the successful synthesis of this potent anthelmintic agent. The key to success lies in the careful, stereocontrolled synthesis of the advanced intermediates and the execution of the crucial intramolecular Sₙ2' cyclization. This synthetic access will undoubtedly facilitate further biological evaluation and drug development efforts centered on the paraherquamide scaffold.
References
Application Notes and Protocols for the Analytical Characterization of Paraherquamide E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Paraherquamide E, a spiro-oxindole alkaloid with potential therapeutic applications. The following sections detail the protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
HPLC-UV is a fundamental technique for the initial assessment of the purity of this compound isolates and for its quantification. The method separates this compound from other components of a mixture based on its polarity. The UV detector provides a quantitative response based on the chromophores present in the molecule's structure. This method is crucial for preliminary analysis and quality control.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Sample Preparation:
-
Accurately weigh 1 mg of the dried extract or purified sample containing this compound.
-
Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Gradient: Start with 30% A, ramp to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the absorbance maximum of this compound (typically determined by a DAD scan, estimated to be in the range of 220-300 nm).
-
Data Presentation:
| Parameter | Value |
| Retention Time (tR) | To be determined experimentally |
| UV Absorbance Maximum (λmax) | To be determined experimentally |
| Purity (%) | To be calculated from the peak area |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
LC-MS is a powerful technique for the confirmation of the molecular weight of this compound and for its structural elucidation through fragmentation analysis. The high sensitivity and selectivity of MS make it ideal for detecting and identifying this compound even at low concentrations. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: The same procedure as for HPLC-UV analysis is followed. A more dilute sample may be required depending on the sensitivity of the mass spectrometer.
-
LC Conditions:
-
Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Gradient: A similar gradient to the HPLC-UV method can be used, but may be optimized for better separation and ionization efficiency.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Scan Range: m/z 100-1000 for full scan analysis.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.
-
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₂₈H₃₅N₃O₄ |
| Exact Mass | 493.2628 |
| Observed [M+H]⁺ (m/z) | To be determined experimentally |
| Major Fragment Ions (m/z) | To be determined from MS/MS spectra |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[1] 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and confirm the overall structure.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of highly purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
-
Data Presentation:
¹H NMR Data (Example format)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 7.26 | d | 8.0 | 1H | Ar-H |
| ... | ... | ... | ... | ... |
¹³C NMR Data (Example format)
| Chemical Shift (ppm) | Assignment |
| e.g., 175.0 | C=O |
| ... | ... |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
This diagram outlines the process from the initial extraction of this compound from its fungal source to its final structural confirmation using a combination of chromatographic and spectroscopic techniques.
Signaling Pathway (Hypothetical)
While the direct signaling pathway of this compound is a subject of ongoing research, it is known to have anthelmintic properties. A hypothetical workflow for investigating its mechanism of action is presented below.
This diagram illustrates a potential workflow to elucidate the signaling pathway and mechanism of action of this compound as an anthelmintic agent.
References
Application Notes and Protocols for HPLC-UV Analysis of Paraherquamide E
Introduction
Paraherquamide E is a member of the paraherquamide class of oxindole alkaloids, which are of interest in drug development due to their potent anthelmintic activity. Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices during research, development, and quality control. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described method is based on established principles for the analysis of related indole alkaloids and provides a robust starting point for method development and validation.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). Detection and quantification are performed by monitoring the UV absorbance at a specific wavelength where this compound exhibits significant absorption.
I. Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, adjusted to pH 4.5 with formic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. HPLC-UV Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium acetate (pH 4.5) in water; B: Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 225 nm and 280 nm |
5. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range. Dilute with the initial mobile phase composition as necessary.
-
For Formulations: The sample preparation will depend on the formulation matrix. A generic extraction procedure may involve:
-
Grinding or homogenizing the sample.
-
Extracting a known amount of the sample with methanol or a suitable solvent.
-
Sonicating and/or shaking to ensure complete extraction.
-
Centrifuging to pelletize insoluble excipients.
-
Diluting the supernatant with the initial mobile phase to a concentration within the calibration range.
-
-
Final Step for all Samples: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
6. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure no carryover or system contamination.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, the column should be washed and re-equilibrated to the initial conditions.
II. Data Presentation
Method Validation Parameters
The following table presents typical performance characteristics that should be evaluated during method validation. The values provided are illustrative and should be determined experimentally.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2.0%; Interday: ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank or placebo at the retention time of this compound |
| Robustness | The method should be robust to small, deliberate changes in flow rate, column temperature, and mobile phase pH. |
III. Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for this compound analysis by HPLC-UV.
Signaling Pathway Diagram
A signaling pathway is not applicable for this analytical method. The diagram above illustrates the experimental workflow.
Application Note & Protocol: Paraherquamide E Larval Motility Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthelmintic resistance is a growing global challenge in both veterinary and human medicine, necessitating the discovery and development of new nematicidal agents with novel mechanisms of action. Paraherquamide E, a member of the spiro-oxindole alkaloid class of compounds, has demonstrated significant efficacy against a range of parasitic nematodes. Its primary mode of action is the induction of flaccid paralysis by selectively antagonizing nematode L-type nicotinic acetylcholine receptors (nAChRs)[1][2][3]. This distinct mechanism makes it a promising candidate for combating resistance to existing drug classes, such as macrocyclic lactones and benzimidazoles[1].
The larval motility assay is a fundamental in vitro tool for evaluating the efficacy of anthelmintic compounds. By quantifying the reduction in larval movement upon exposure to a test compound, researchers can determine key potency metrics like the half-maximal inhibitory concentration (IC50). This application note provides a detailed protocol for conducting a larval motility assay to assess the activity of this compound against third-stage larvae (L3) of parasitic nematodes, such as Haemonchus contortus.
Principle of the Assay
The assay is based on the principle that viable, healthy nematode larvae exhibit constant, vigorous movement. When exposed to an effective anthelmintic like this compound, which targets the neuromuscular system, larval motility is inhibited in a dose-dependent manner[4][5]. The degree of paralysis is quantified by microscopic observation or automated tracking systems and is used to generate dose-response curves, from which the IC50 value can be derived.
Signaling Pathway of this compound
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Developing a Stable Formulation of Paraherquamide E for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide E is a complex spirooxindole alkaloid with demonstrated anthelmintic and insecticidal properties. As a promising candidate for further research and potential therapeutic development, the availability of a stable formulation is paramount for obtaining reliable and reproducible results in preclinical studies. This document provides a comprehensive guide to developing a stable formulation of this compound, outlining pre-formulation studies, analytical method development, formulation strategies, and stability testing protocols.
This compound, with the chemical formula C28H35N3O5 and a molecular weight of 493.6 g/mol , belongs to a class of natural products known for their potent biological activities. However, complex molecules like this compound can be susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. A systematic approach to formulation development is therefore essential to identify and mitigate these stability risks.
Pre-formulation Studies
Pre-formulation studies are the first step in developing a stable dosage form. These studies aim to characterize the physicochemical properties of the active pharmaceutical ingredient (API), in this case, this compound.
Solubility Assessment
Understanding the solubility of this compound in various solvents is critical for developing a liquid formulation and for selecting appropriate solvent systems for analytical methods.
Protocol for Solubility Assessment:
-
Solvent Selection: A range of solvents with varying polarities should be tested. A suggested list is provided in Table 1.
-
Sample Preparation: Accurately weigh an excess amount of this compound powder into separate vials for each solvent.
-
Equilibration: Add a known volume of each solvent to the respective vials. The vials should be sealed and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. A known volume of the supernatant is carefully removed, diluted appropriately, and analyzed using a suitable quantitative method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.
-
Data Reporting: Express the solubility in mg/mL.
Table 1: Hypothetical Solubility Data of this compound in Common Solvents
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |
| Water | 10.2 | < 0.1 |
| Propylene Glycol | 6.9 | 5.2 |
| Ethanol | 5.2 | 15.8 |
| Methanol | 6.6 | 25.3 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |
| Acetonitrile | 5.8 | 30.1 |
| Dichloromethane | 3.1 | 45.7 |
Solid-State Characterization
For solid formulations, understanding the solid-state properties of this compound is crucial. Techniques such as Differential Scanning Calorimetry (DSC) to determine melting point and purity, and X-ray Powder Diffraction (XRPD) to identify the crystalline form, are recommended.
Analytical Method Development: Stability-Indicating HPLC Method
A robust stability-indicating analytical method is the cornerstone of any formulation development program. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products.
Protocol for HPLC Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Aqueous Phase: Buffered solutions at different pH values (e.g., pH 3, 5, and 7) should be evaluated.
-
Organic Phase: Acetonitrile and methanol are common choices.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the parent peak from any early or late-eluting impurities. A typical starting gradient could be 10-90% organic phase over 20 minutes.
-
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (ICH Q1B guidelines).
-
-
Method Validation: The final method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B in 20 min, hold at 90% B for 5 min, return to 10% B in 1 min, and re-equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Formulation Development Strategies
Based on the pre-formulation data, a suitable formulation strategy can be developed. For research purposes, a simple solution or suspension is often preferred.
Solubilization Approaches
Given the likely poor aqueous solubility of this compound, several strategies can be employed to develop a solution formulation.
-
Co-solvents: Using a mixture of solvents can enhance solubility. Based on the hypothetical solubility data, a mixture of propylene glycol and ethanol could be a good starting point.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation with buffering agents can significantly improve solubility.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 or Cremophor EL can be used to create micellar solutions that can solubilize hydrophobic compounds.
Stabilization Approaches
To prevent chemical degradation, the following excipients can be considered:
-
Antioxidants: If the molecule is susceptible to oxidation, adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can improve stability.
-
Buffering Agents: Maintaining a specific pH where the compound is most stable is crucial. Citrate or phosphate buffers are commonly used.
-
Chelating Agents: EDTA can be added to chelate metal ions that may catalyze degradation reactions.
Excipient Compatibility Studies
It is essential to ensure that the chosen excipients do not negatively interact with this compound.
Protocol for Excipient Compatibility Study:
-
Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient in a 1:1 ratio.
-
Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analysis: Analyze the samples at initial and final time points using the stability-indicating HPLC method. The appearance of new degradation peaks or a significant loss of the parent compound indicates an incompatibility.
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Solution Formulation
-
Vehicle Preparation: In a suitable container, mix 40% (v/v) Propylene Glycol, 10% (v/v) Ethanol, and 50% (v/v) of a 50 mM citrate buffer (pH 4.0).
-
Antioxidant Addition: If required, dissolve BHT to a final concentration of 0.01% (w/v) in the vehicle.
-
Dissolution of this compound: Slowly add the accurately weighed this compound powder to the vehicle while stirring continuously until it is completely dissolved. Gentle warming may be used if necessary.
-
Final Volume Adjustment: Adjust the final volume with the vehicle.
-
Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Storage: Store the formulation in amber glass vials at 2-8°C, protected from light.
Protocol for Accelerated Stability Testing
-
Sample Preparation: Prepare a batch of the final formulation and dispense it into multiple vials.
-
Storage Conditions: Place the vials in stability chambers maintained at the following conditions:
-
5°C ± 3°C (Long-term)
-
25°C ± 2°C / 60% RH ± 5% RH (Long-term)
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
-
Time Points: Pull samples for analysis at pre-determined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for the following:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of this compound (using the validated HPLC method)
-
Degradation products (using the validated HPLC method)
-
-
Data Evaluation: The rate of degradation at accelerated conditions can be used to predict the shelf-life at the recommended storage condition.
Table 3: Example Accelerated Stability Data for a this compound Formulation
| Time Point | Storage Condition | Assay (%) | Total Degradants (%) | Appearance | pH |
| 0 | - | 100.0 | < 0.1 | Clear, colorless solution | 4.0 |
| 1 Month | 40°C/75% RH | 98.5 | 1.5 | Clear, colorless solution | 4.1 |
| 3 Months | 40°C/75% RH | 95.2 | 4.8 | Clear, colorless solution | 4.2 |
| 6 Months | 40°C/75% RH | 90.1 | 9.9 | Clear, pale yellow solution | 4.3 |
Visualizations
Caption: Workflow for this compound formulation development.
Caption: Protocol for accelerated stability testing.
Caption: Potential degradation pathways for this compound.
Conclusion
The development of a stable formulation for a research compound like this compound is a systematic process that requires careful consideration of its physicochemical properties. By following the protocols outlined in this application note, researchers can develop a robust formulation that will ensure the integrity of the compound throughout their studies, leading to more accurate and reliable experimental outcomes. The provided tables and diagrams serve as a template for organizing and visualizing the experimental plan and results.
Application Notes and Protocols for Paraherquamide E Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for identifying and characterizing the molecular target of Paraherquamide E, a member of the oxindole alkaloid family with known anthelmintic and insecticidal properties. The primary molecular target of the paraherquamide class of compounds has been identified as the nicotinic acetylcholine receptor (nAChR), where they act as antagonists. This document outlines the protocols for key experiments to confirm and characterize this interaction for this compound.
Introduction to this compound and its Target
This compound belongs to a class of mycotoxins that have demonstrated potent activity against various parasites, including nematodes and insects. The mode of action for this class of compounds is the disruption of cholinergic neuromuscular transmission. Specifically, they act as antagonists at nicotinic acetylcholine receptors (nAChRs), which are critical components of the nervous system in many organisms. By blocking these receptors, paraherquamides induce flaccid paralysis in susceptible species. Target identification and validation studies are crucial for understanding the precise mechanism of action, determining selectivity, and guiding further drug development efforts.
Quantitative Data Summary
While specific binding affinities and inhibitory concentrations for this compound are not extensively reported in the public domain, data for closely related and structurally similar paraherquamide analogs provide valuable insights into the expected potency. The following table summarizes key quantitative data for paraherquamide compounds acting on nAChRs.
| Compound | Target Receptor/Organism | Assay Type | Value | Reference |
| Paraherquamide A | Ascaris suum muscle | Schild Analysis (pKB) | Nicotine-sensitive: 5.86, Levamisole-sensitive: 6.61 | [1][2] |
| 2-deoxy-paraherquamide | Ascaris suum muscle | Schild Analysis (pKB) | Levamisole-sensitive: 5.31, Bephenium-sensitive: 6.07 | [1][2] |
| 2-deoxoparaherquamide | Human α3 ganglionic nAChR | Ca2+ flux assay (IC50) | ~9 µM | [3] |
| 2-deoxoparaherquamide | Human muscle-type nAChR | Ca2+ flux assay (IC50) | ~3 µM | [3] |
| This compound | Oncopeltus fasciatus (nymph) | Insecticidal Activity (LD50) | 0.089 µ g/nymph | [4] |
Experimental Protocols
Detailed methodologies for key experiments in the target identification and validation of this compound are provided below.
Protocol 1: Radioligand Binding Assay for nAChR
This protocol is designed to determine the binding affinity of this compound to nAChRs using a competitive binding assay with a known radiolabeled ligand.
Materials:
-
This compound
-
Membrane preparation from cells expressing the target nAChR subtype (e.g., from transfected HEK293 cells or nematode muscle tissue)
-
Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Wash Buffer (Binding Buffer with 0.1% BSA)
-
Unlabeled competitor (e.g., Nicotine) for non-specific binding determination
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a microtiter plate, add 50 µL of the membrane preparation to each well.
-
Add 25 µL of either Binding Buffer (for total binding), unlabeled competitor (for non-specific binding), or the this compound dilution.
-
Add 25 µL of the radioligand at a concentration near its Kd.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.
Protocol 2: Affinity Chromatography for Target Pull-Down
This protocol describes the use of immobilized this compound to capture its binding partners from a cell lysate.
Materials:
-
This compound analog with a linker for immobilization
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from a relevant source (e.g., nematode tissue or cells expressing nAChRs)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., high salt buffer, pH change, or a solution of a competing ligand)
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Covalently couple the this compound analog to the affinity resin according to the manufacturer's instructions.
-
Equilibrate the this compound-coupled resin with Lysis Buffer.
-
Incubate the cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with an unconjugated resin.
-
Wash the resin extensively with Wash Buffer to remove non-specific binders.
-
Elute the bound proteins using the Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise specific protein bands that appear in the this compound pull-down but not in the control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
Protocol 3: Proteomic Analysis of Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol outlines a method to verify the direct binding of this compound to its target protein in a cellular context by measuring changes in protein thermal stability.
Materials:
-
Intact cells expressing the target nAChR
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Treat intact cells with either vehicle control or this compound at a desired concentration and incubate.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Lysis Buffer and divide into aliquots.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting or quantitative mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.
Protocol 4: Schild Analysis for Functional Antagonism
This protocol determines the nature of the antagonism (competitive vs. non-competitive) and the antagonist's affinity (pA₂) using a functional assay, such as electrophysiology or a muscle contraction assay.
Materials:
-
A functional preparation (e.g., Xenopus oocytes expressing nAChRs, or isolated nematode muscle)
-
An agonist for the nAChR (e.g., Acetylcholine or Levamisole)
-
This compound
-
Physiological buffer appropriate for the preparation
Procedure:
-
Obtain a control concentration-response curve for the agonist.
-
Wash the preparation to remove the agonist.
-
Incubate the preparation with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
In the continued presence of this compound, generate a new concentration-response curve for the agonist.
-
Repeat steps 2-4 with increasing concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot by plotting log(dose ratio - 1) versus the log of the molar concentration of this compound.
-
A linear plot with a slope of 1 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Kb).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Signaling pathway of this compound antagonism at the nAChR.
Caption: Experimental workflow for affinity chromatography-based target identification.
Caption: Logical flow of a Schild analysis experiment.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. conductscience.com [conductscience.com]
Application Notes and Protocols for High-Throughput Screening of Paraherquamide E Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide E and its analogs represent a promising class of anthelmintic compounds with a mode of action distinct from many currently used drugs, making them valuable candidates in the face of growing drug resistance. These oxindole alkaloids induce flaccid paralysis in nematodes by acting as antagonists of nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of these parasites.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify novel and potent anthelmintic agents. The protocols cover both phenotypic screening using the model organism Caenorhabditis elegans and target-based screening against nematode nAChRs.
Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors
This compound and its analogs exert their anthelmintic effect by blocking the action of acetylcholine (ACh), the primary excitatory neurotransmitter at the nematode neuromuscular junction.[2][3] This antagonism prevents the influx of cations through the nAChR ion channel, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis. Studies have shown that paraherquamides can selectively target different subtypes of nematode nAChRs, such as the levamisole-sensitive (L-type) and nicotine-sensitive (N-type) receptors.[1][2] This selectivity provides opportunities for the development of compounds with improved efficacy and safety profiles.
Data Presentation: Anthelmintic Activity of Paraherquamide Analogs
The following tables summarize quantitative data on the activity of Paraherquamide and its analogs from various studies. This data can be used as a reference for hit validation and structure-activity relationship (SAR) studies.
Table 1: In Vitro Activity of Paraherquamide Analogs against Haemonchus contortus Larvae
| Compound | MIC50 (µg/mL) | Reference |
| Paraherquamide | 31.2 | [4] |
| 14-de-hydroxy Paraherquamide (VM54159) | 15.6 | [4] |
Table 2: Binding Affinity of Paraherquamide Analogs to C. elegans Membranes
| Compound | Apparent Dissociation Constant (Kd) (nM) | Reference |
| Paraherquamide | 263 | [5] |
| Various Analogs | Correlated with nematocidal activity | [5] |
Table 3: Computational Docking Scores of Paraherquamide Analogs against Ls-AchBP
| Compound | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) |
| Paraherquamide K | -9.531 | -65.43 |
| Mangrovamide A | -9.287 | -63.21 |
| Chrysogenamide A | -9.112 | -60.89 |
| ... (data for 45 other analogs available in the source) | ... | ... |
Experimental Protocols
Protocol 1: Phenotypic High-Throughput Screening using C. elegans Motility Assay
This protocol describes a whole-organism HTS assay to identify this compound analogs that impair the motility of C. elegans.
Materials:
-
C. elegans Bristol N2 (wild-type) strain
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
M9 buffer
-
S-medium
-
96-well or 384-well microtiter plates
-
This compound analog library dissolved in DMSO
-
Automated liquid handling system
-
Automated microscope or plate reader capable of tracking worm movement
Methodology:
-
Synchronization of C. elegans Culture:
-
Grow C. elegans on NGM plates seeded with E. coli OP50.
-
Wash gravid adult worms from plates with M9 buffer.
-
Treat with a bleach/NaOH solution to dissolve adults and release eggs.
-
Wash the eggs repeatedly with M9 buffer to remove residual bleach.
-
Allow eggs to hatch in M9 buffer without food for 24-48 hours to obtain a synchronized population of L1 larvae.
-
-
Assay Preparation:
-
Transfer a defined number of synchronized L1 larvae to NGM plates with E. coli OP50 and incubate at 20°C until they reach the L4 larval stage (approximately 48 hours).
-
Wash the L4 larvae off the plates with S-medium and adjust the concentration to a desired number of worms per well (e.g., 20-50 worms in 50 µL).
-
-
Compound Plating and Incubation:
-
Using an automated liquid handler, dispense a small volume (e.g., 100-200 nL) of each this compound analog from the library into the wells of a microtiter plate to achieve the desired final concentration (e.g., 10 µM). Include appropriate positive (e.g., this compound, levamisole) and negative (DMSO vehicle) controls.
-
Add the L4 worm suspension to each well.
-
Incubate the plates at 20°C for a defined period (e.g., 24, 48, or 72 hours).
-
-
Data Acquisition and Analysis:
-
Following incubation, measure worm motility using an automated imaging system or plate reader. The system will capture images or detect movement over a set time period.
-
Analyze the data to quantify the reduction in motility for each compound compared to the negative control.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that cause a significant reduction in motility (e.g., >70% inhibition).
-
Protocol 2: Target-Based High-Throughput Screening using a Cell-Based nAChR Antagonist Assay
This protocol describes a cell-based HTS assay to identify this compound analogs that act as antagonists of nematode nAChRs expressed in a heterologous system.
Materials:
-
HEK293 or CHO cell line stably expressing a nematode nAChR subtype (e.g., L-type or N-type).
-
Cell culture medium and supplements.
-
Fluorescent membrane potential-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
nAChR agonist (e.g., acetylcholine, levamisole, or nicotine).
-
This compound analog library dissolved in DMSO.
-
384-well black-walled, clear-bottom microtiter plates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture and Plating:
-
Culture the nAChR-expressing cells according to standard protocols.
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading buffer.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition and Incubation:
-
During dye incubation, prepare compound plates by dispensing the this compound analogs and controls into a separate 384-well plate.
-
After dye loading, wash the cell plates with assay buffer.
-
Transfer the compounds from the compound plate to the cell plate using an automated liquid handler.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for compound binding to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the nAChR agonist to all wells to stimulate the receptors.
-
Immediately begin recording the fluorescence signal over time. In the absence of an antagonist, the agonist will cause depolarization of the cell membrane, resulting in an increase in fluorescence. Antagonists will inhibit this response.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the inhibitory effect of each compound on the agonist-induced signal.
-
Calculate the percent inhibition for each compound relative to the positive (agonist only) and negative (no agonist) controls.
-
Identify hits as compounds that show a significant dose-dependent inhibition of the nAChR-mediated signal.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Analogs
Caption: Signaling pathway of this compound analogs at the nematode neuromuscular junction.
Experimental Workflow for Phenotypic HTS
Caption: Workflow for the C. elegans motility-based high-throughput screening assay.
Experimental Workflow for Target-Based HTS
Caption: Workflow for the cell-based nAChR antagonist high-throughput screening assay.
References
- 1. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 5. [3H]paraherquamide binding to Caenorhabditis elegans. Studies on a potent new anthelmintic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paraherquamide E Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Paraherquamide E synthesis. The content is structured to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and related complex indole alkaloids.
Low Yield in Bicyclo[2.2.2]diazaoctane Core Formation
The formation of the characteristic bicyclo[2.2.2]diazaoctane core is a critical step in the synthesis of this compound. Two primary strategies are employed: the intramolecular S(N)2' cyclization and the biomimetic intramolecular Diels-Alder reaction. Low yields in this step can often be attributed to several factors.
Troubleshooting the Intramolecular S(N)2' Cyclization:
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of the acyclic precursor | Insufficient reactivity of the electrophile or nucleophile. | - Ensure the leaving group on the allylic partner is sufficiently activated (e.g., chloride, bromide). - Verify the integrity and reactivity of the nucleophilic nitrogen. Deprotonation conditions may need optimization (e.g., stronger base, different solvent). |
| Steric hindrance around the reaction centers. | - Modify protecting groups to reduce steric bulk near the reacting centers. - Explore alternative cyclization precursors with different linker lengths or conformations. | |
| Formation of undesired side products (e.g., elimination, intermolecular reactions) | Reaction conditions favoring alternative pathways. | - Lower the reaction temperature to favor the desired intramolecular cyclization over elimination. - Use high-dilution conditions to minimize intermolecular side reactions. - Screen different solvents to find one that favors the desired transition state. |
| Epimerization at adjacent stereocenters | Basic reaction conditions leading to loss of stereochemical integrity. | - Employ milder bases or non-basic conditions if possible. - Reduce reaction time to minimize exposure to basic conditions. |
Troubleshooting the Intramolecular Diels-Alder Reaction:
| Problem | Potential Cause | Recommended Solution |
| Low to no formation of the cycloadduct | The diene is not readily adopting the required s-cis conformation. | - For acyclic dienes, introduce structural modifications that favor the s-cis conformation by reducing steric hindrance. - The use of cyclic dienes, if the synthetic route allows, can lock the diene in the reactive conformation.[1] |
| Unfavorable electronic properties of the diene and dienophile. | - The diene should be electron-rich and the dienophile electron-poor.[1] Consider introducing electron-donating groups on the diene and electron-withdrawing groups on the dienophile. | |
| High activation energy barrier. | - While some Diels-Alder reactions proceed at room temperature, heating may be necessary. However, excessive heat can promote the retro-Diels-Alder reaction.[1] Optimize the temperature carefully. - The use of Lewis acid catalysts can lower the activation energy by coordinating to the dienophile.[1] | |
| Formation of regioisomeric or stereoisomeric products | Lack of facial selectivity in the cycloaddition. | - Employ chiral auxiliaries or catalysts to induce facial selectivity. - The endo product is often the kinetically favored product at lower temperatures, while the exo product may be favored thermodynamically at higher temperatures.[1] Adjusting the reaction temperature can influence the product ratio. |
Challenges in Spiro-oxindole Formation
The construction of the spiro-oxindole moiety is another critical and often challenging step.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the spiro-oxindole product | Inefficient oxidative rearrangement of the indole precursor. | - Screen different oxidizing agents (e.g., DDQ, IBX, PhI(OAc)2). - Optimize reaction conditions such as temperature, solvent, and reaction time for the chosen oxidant. |
| Formation of over-oxidized or rearranged byproducts. | - Use a stoichiometric amount of the oxidizing agent to avoid over-oxidation. - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. | |
| Difficulty in isolating the desired spiro-oxindole | The product may be unstable or prone to decomposition during purification. | - Employ mild purification techniques such as flash chromatography on neutral or deactivated silica gel. - If the product is acid-sensitive, avoid acidic solvents or additives during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for the synthesis of this compound?
A1: The synthesis of this compound, similar to Paraherquamide A, is convergent and typically involves the preparation of two key fragments: a functionalized indole-containing unit and a substituted diketopiperazine derived from amino acids.[2] The indole fragment contains the necessary functionality for the subsequent formation of the dioxepin ring, while the diketopiperazine incorporates the substituted proline residue and the precursor for the bicyclo[2.2.2]diazaoctane core.
Q2: Which analytical techniques are recommended for monitoring the progress of this compound synthesis?
A2: A combination of analytical techniques is crucial for monitoring the complex multi-step synthesis.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and preliminary assessment of product formation and purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and diastereomeric ratios. Chiral HPLC can be essential for separating enantiomers.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product. LC-MS is particularly powerful for identifying products and byproducts in complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of all intermediates and the final product. 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for confirming complex stereochemistry.
Q3: What are some common strategies for purifying this compound and its intermediates?
A3: The purification of complex natural products like this compound often requires a multi-step approach.
-
Flash Column Chromatography: The primary method for purifying intermediates. The choice of stationary phase (silica gel, alumina, or reversed-phase) and eluent system is critical and needs to be optimized for each step.[4]
-
Preparative HPLC: Often necessary for the final purification of the target compound, especially for separating closely related diastereomers or impurities that are difficult to remove by column chromatography.[4]
-
Crystallization: If the final product or a key intermediate is a solid, crystallization can be a highly effective method for obtaining material of very high purity.[4]
-
Countercurrent Chromatography: This technique can be a powerful alternative for the separation of complex mixtures of alkaloids.[5]
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, several side reactions can occur, leading to a decrease in the overall yield.
-
In the S(N)2' cyclization: E2 elimination can compete with the desired substitution, especially at higher temperatures. Intermolecular reactions can also occur if the concentration is too high.
-
In the Diels-Alder reaction: The formation of regioisomers and stereoisomers is a common challenge. The retro-Diels-Alder reaction can occur at elevated temperatures, leading to an equilibrium mixture.
-
During functional group manipulations: Protecting group-related side reactions (e.g., incomplete deprotection, side reactions on the protecting group itself) are common. Over-oxidation or over-reduction of sensitive functional groups can also lead to byproducts.
Experimental Protocols & Data
Table 1: Representative Yields for Key Synthetic Transformations in Paraherquamide Synthesis (based on related compounds)
| Reaction Step | Description | Reported Yield (%) | Reference |
| Diketopiperazine Formation | Cyclization to form the core piperazine-2,5-dione structure. | 70-85 | General literature |
| Indole Alkylation | Coupling of the functionalized indole with the diketopiperazine fragment. | 50-70 | [2] |
| Intramolecular S(N)2' Cyclization | Formation of the bicyclo[2.2.2]diazaoctane core. | 60-75 | [6][7] |
| Spiro-oxindole Formation | Oxidative rearrangement of the indole to the spiro-oxindole. | 40-60 | Biosynthetic studies[8] |
| Final Steps | Deprotection and final functional group manipulations. | 50-70 | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General convergent synthetic workflow for this compound.
Caption: Key steps and side reactions in the S(N)2' cyclization.
Caption: Factors influencing the intramolecular Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]
- 6. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products Synthesis: Enabling Tools to Penetrate Nature’s Secrets of Biogenesis and Biomechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Paraherquamide E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Paraherquamide E in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of Paraherquamide A, a mycotoxin with known anthelmintic properties.[1] Like many complex natural products, this compound is expected to have poor aqueous solubility, which can significantly impact the accuracy and reproducibility of in vitro assays. Inadequate dissolution can lead to underestimated potency and misleading experimental outcomes.
Q2: What is the general mechanism of action for Paraherquamides?
Paraherquamides act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. This blockade of nAChR signaling disrupts neuromuscular transmission, leading to flaccid paralysis of the parasite.[1]
Q3: In which organic solvents is this compound expected to be soluble?
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Lower the final concentration: The simplest solution is to test a lower final concentration of this compound in your assay.
-
Reduce the volume of DMSO stock added: Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.
-
Gentle warming: Briefly warming the final solution at 37°C may help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.
-
Use of surfactants or co-solvents: The inclusion of a small, cell-compatible amount of a surfactant like Tween 80 or a co-solvent such as polyethylene glycol (PEG) can sometimes help maintain solubility. Extensive validation is required to ensure these additives do not interfere with the assay.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in vitro.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen organic solvent. | The solvent may not be appropriate, or the concentration is too high. | Try a different recommended solvent (DMSO, Methanol, Ethanol, DMF). Use sonication or gentle warming (up to 37°C) to aid dissolution. If the compound still does not dissolve, it is likely that the desired concentration exceeds its solubility limit in that solvent. |
| The DMSO stock solution of this compound is cloudy or contains visible particles. | The compound has not fully dissolved or has precipitated out of solution upon storage. | Before use, warm the stock solution to 37°C and vortex or sonicate until the solution is clear. If particles remain, centrifuge the stock solution and use the clear supernatant, acknowledging that the actual concentration will be lower than intended. It is recommended to determine the concentration of the supernatant. |
| Inconsistent results between experiments. | Precipitation of this compound in the assay plate, leading to variable effective concentrations. | Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing excipient after proper validation. |
| High background signal or cell toxicity observed in control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in all wells (including controls) is consistent and at a non-toxic level (typically ≤0.5% for DMSO). |
Data Presentation
As quantitative solubility data for this compound is not publicly available, the following table summarizes the qualitative solubility of its close analog, Paraherquamide A.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Methanol | Soluble[1][2] |
| Ethanol | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1][2] |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization: As this compound solutions are typically not filter-sterilized due to potential binding to the filter membrane, it is crucial to use sterile techniques and sterile, high-purity DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for In Vitro Assays
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Working Solution Preparation: Directly before treating your cells, perform serial dilutions of the intermediate stock in your cell culture medium. To minimize precipitation, add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly.
-
Final Concentration: Ensure the final concentration of DMSO in the wells is below the toxic level for your specific cell line (generally under 0.5%).
Protocol 3: Experimental Determination of Approximate Solubility
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of each test solvent (e.g., DMSO, ethanol, methanol) in separate vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess, undissolved this compound.
-
Quantification: Carefully collect a known volume of the clear supernatant and dilute it with an appropriate solvent. Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays, including troubleshooting steps for solubility issues.
Caption: Simplified signaling pathway illustrating the antagonistic effect of this compound on nicotinic acetylcholine receptors in nematodes.
References
Technical Support Center: Stability of Paraherquamide E
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Paraherquamide E in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the stability of this compound in a new solvent?
A1: The initial step is to develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact this compound from any potential degradation products, ensuring that the measurement of the parent compound is accurate and not inflated by the presence of impurities.
Q2: How can I be sure my analytical method is stability-indicating?
A2: A method is considered stability-indicating after it has been validated through forced degradation studies.[1][2] These studies involve subjecting a solution of this compound to harsh conditions to intentionally induce degradation. The conditions typically include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solution (e.g., 60-80°C).
-
Photostability: Exposing the solution to UV and visible light.
If your analytical method can resolve the this compound peak from all the degradation product peaks generated under these stress conditions, it is considered stability-indicating.
Q3: Are there any general considerations for choosing a solvent for this compound?
A3: Yes, while specific stability data is limited, general principles of chemical stability should be considered. This compound, as a spiro-oxindole alkaloid, possesses several functional groups that could be susceptible to degradation. Protic solvents may participate in hydrolysis, while solvents prone to forming peroxides could promote oxidation. It is crucial to use high-purity, HPLC-grade solvents and to be aware of potential impurities in solvents like methanol that can react with the compound.
Q4: How should I design a long-term stability study for this compound in a specific solvent?
A4: A long-term stability study involves storing solutions of this compound in the chosen solvent(s) under defined temperature and humidity conditions for an extended period. The concentration of this compound should be monitored at regular intervals using a validated stability-indicating method. It is recommended to include control samples stored at a lower temperature (e.g., -20°C or -80°C) where the compound is expected to be stable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks appear in the chromatogram of a freshly prepared this compound solution. | Solvent impurity or reaction with the solvent. | Analyze a blank solvent injection to check for impurities. Prepare the solution in a different batch of the same solvent or a different, high-purity solvent. |
| Rapid loss of this compound concentration in the stock solution. | The compound is unstable in the chosen solvent at the storage temperature. | Store the stock solution at a lower temperature (e.g., -20°C or -80°C). Prepare fresh solutions more frequently. Evaluate the stability in an alternative solvent. |
| Poor peak shape or shifting retention time for this compound. | Interaction with the analytical column or degradation during analysis. | Ensure the mobile phase is compatible with the compound and column. Check the pH of the mobile phase. Evaluate if the injection solvent is too strong. |
| Inconsistent results between different batches of the same solvent. | Variability in solvent quality, such as water content or presence of impurities. | Use only high-purity, HPLC-grade solvents from a reputable supplier. Filter all solvents before use. |
| Formation of multiple, unresolved degradation peaks in forced degradation studies. | Degradation conditions are too harsh, leading to extensive breakdown of the molecule. | Reduce the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent). The goal is to achieve 5-20% degradation.[3] |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.
Protocol for Long-Term Stability Testing
-
Solution Preparation: Prepare solutions of this compound in the test solvents at the desired concentration.
-
Storage: Aliquot the solutions into appropriate vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light if the compound is found to be light-sensitive.
-
Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze the samples in triplicate using the validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C)
Disclaimer: The following data is for illustrative purposes only and is not based on experimental results. It is intended to show how stability data for this compound could be presented.
| Solvent | Time (Days) | % this compound Remaining (Mean ± SD) | Appearance of Degradation Products |
| Acetonitrile | 0 | 100 ± 0.5 | No |
| 7 | 98.2 ± 0.8 | No | |
| 30 | 95.5 ± 1.2 | Minor peaks observed | |
| Methanol | 0 | 100 ± 0.4 | No |
| 7 | 92.1 ± 1.5 | Yes | |
| 30 | 80.3 ± 2.1 | Significant degradation | |
| DMSO | 0 | 100 ± 0.6 | No |
| 7 | 99.5 ± 0.7 | No | |
| 30 | 98.9 ± 0.9 | No | |
| Aqueous Buffer (pH 7.4) | 0 | 100 ± 0.7 | No |
| 1 | 85.4 ± 2.5 | Yes | |
| 7 | 45.2 ± 3.0 | Major degradation |
Visualizations
References
Technical Support Center: Paraherquamide E Bioassay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paraherquamide E bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other paraherquamides, is a nicotinic cholinergic antagonist.[1][2] It selectively targets and blocks the nicotinic acetylcholine receptors (nAChRs) in nematodes, particularly the levamisole-sensitive L-type nAChRs.[3][4] This blockade prevents acetylcholine from binding to the receptor, which disrupts neuromuscular transmission, leading to flaccid paralysis of the parasite.[1][2][4]
Q2: Which bioassay is most commonly used to assess the efficacy of this compound?
The Larval Migration Inhibition (LMI) assay is a widely used in vitro bioassay to determine the anthelmintic efficacy of compounds like this compound.[5][6][7][8] This assay measures the ability of a drug to paralyze third-stage larvae (L3) and inhibit their migration through a fine mesh, mimicking their movement through the gut mucosa.[8][9]
Q3: What are the known sources of variability in bioassays?
General sources of variability in bioassays can be categorized into several areas:
-
Analyst and Procedural Variation: Differences in pipetting techniques, timing of steps, and handling of reagents.
-
Reagent and Sample Integrity: Improper storage and handling of reagents, compound degradation, and solvent effects.[10][11]
-
Environmental Factors: Fluctuations in temperature and humidity during incubation.[11]
-
Biological Variation: Inherent differences in the susceptibility of the nematode population to the anthelmintic.
-
Data Analysis: Incorrect calculations or inappropriate statistical models.[10]
Troubleshooting Guide for this compound Bioassays
This guide addresses specific problems that may arise during this compound bioassays, with a focus on the Larval Migration Inhibition (LMI) assay.
Issue 1: High Variability in IC50/EC50 Values Between Replicates
-
Possible Cause 1: Inconsistent Larval Numbers.
-
Solution: Ensure a consistent number of larvae are added to each well. Perform a larval count on a small aliquot of your larval suspension before dispensing to ensure homogeneity.
-
-
Possible Cause 2: Incomplete Drug Solubilization.
-
Solution: this compound, as an oxindole alkaloid, may have limited aqueous solubility. Ensure the compound is fully dissolved in the initial stock solution (e.g., using DMSO) and that the final concentration of the solvent in the assay medium is consistent across all wells and does not exceed a level that affects larval motility (typically ≤0.5%).[12]
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a calibrated incubator and ensure a consistent temperature throughout the incubation period. Avoid opening the incubator door frequently.
-
Issue 2: No Dose-Response Relationship Observed
-
Possible Cause 1: Incorrect Concentration Range.
-
Solution: The concentration range of this compound may be too high or too low. Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the appropriate range for the definitive assay.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Oxindole alkaloids can be unstable.[13] Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light where possible.
-
-
Possible Cause 3: Nematode Resistance.
-
Solution: The nematode strain being used may have inherent or developed resistance to nicotinic antagonists.[14] If possible, test a known susceptible nematode strain as a positive control.
-
Issue 3: High Larval Mortality in Negative Control Wells
-
Possible Cause 1: Solvent Toxicity.
-
Solution: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration is the same in all wells, including the negative control, and is at a non-lethal level.[12]
-
-
Possible Cause 2: Unhealthy Larvae.
-
Solution: The larvae may have been stressed or damaged during collection or handling. Ensure proper larval culture and harvesting techniques are used. Visually inspect the larvae for motility before starting the assay.
-
Issue 4: All Larvae Migrate in the Presence of High Concentrations of this compound
-
Possible Cause 1: Inactive Compound.
-
Solution: Verify the identity and purity of the this compound sample. If possible, test the compound in a secondary, different bioassay. As mentioned, compound degradation is a possibility, so use a fresh sample if available.
-
-
Possible Cause 2: Assay System Failure.
Data Presentation
Table 1: In Vitro Anthelmintic Activity of Paraherquamide Analogs Against Haemonchus contortus Larvae
| Compound | MIC50 (µg/mL) |
| Paraherquamide | 31.2 |
| VM54159 (14-de-hydroxy analog) | 15.6 |
Data from computational and in vitro studies.[3]
Table 2: Antagonistic Activity (pKB values) of Paraherquamide and 2-Deoxy-paraherquamide against Various Agonists in Ascaris suum Muscle Strips
| Antagonist | Agonist | pKB Value (Mean ± SEM) |
| Paraherquamide | Nicotine | 5.86 ± 0.14 |
| Levamisole | 6.61 ± 0.19 | |
| Pyrantel | 6.50 ± 0.11 | |
| Bephenium | 6.75 ± 0.15 | |
| 2-Deoxy-paraherquamide | Levamisole | 5.31 ± 0.13 |
| Pyrantel | 5.63 ± 0.10 | |
| Bephenium | 6.07 ± 0.13 |
Data from in vitro muscle contraction studies.[10][16]
Experimental Protocols
Detailed Methodology for the Larval Migration Inhibition (LMI) Assay
This protocol is a generalized procedure and may require optimization for specific nematode species and laboratory conditions.
-
Larval Preparation:
-
Harvest third-stage (L3) larvae from fecal cultures.
-
Wash the larvae multiple times with distilled water or a buffer solution (e.g., PBS) to remove debris.
-
Count the larvae and adjust the concentration to approximately 100-400 larvae per 100 µL.[12]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations. The final concentration of the solvent in the assay should be kept constant and at a non-toxic level (e.g., 0.5% DMSO).
-
-
Assay Procedure:
-
Add the larval suspension to each well of a 24-well or 96-well plate.[12][15]
-
Add the different concentrations of this compound to the respective wells.
-
Include negative controls (larvae with solvent only) and positive controls (larvae with a known anthelmintic like levamisole).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).[12][15]
-
-
Migration Step:
-
After incubation, transfer the contents of each well to the top of a migration apparatus (e.g., a tube with a 20-25 µm nylon mesh at the bottom) which is suspended over a collection plate.[15]
-
Allow the larvae to migrate through the mesh into the collection plate for a set time (e.g., 2-3 hours).[9][15]
-
-
Data Collection and Analysis:
-
Count the number of larvae that have successfully migrated into the collection plate for each well.
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a nicotinic acetylcholine receptor antagonist.
References
- 1. Transcriptomic Evaluation of the Nicotinic Acetylcholine Receptor Pathway in Levamisole-resistant and -sensitive Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 9. agromaroc.com [agromaroc.com]
- 10. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Investigating Off-Target Effects of Paraherquamide E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Paraherquamide E in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an anthelmintic compound that functions as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Specifically, it shows selectivity for nematode nAChRs, which leads to flaccid paralysis in parasitic worms.[1][2] While its primary application is in veterinary medicine, its effects on mammalian nAChRs are also a consideration in research settings.
Q2: Why should I be concerned about off-target effects of this compound in my cell culture experiments?
Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misinterpretation of experimental results, unexpected phenotypes, or cellular toxicity.[3] Given that this compound is a complex spirooxindole alkaloid, it has the potential to interact with a range of proteins beyond its intended nAChR target. Identifying these off-target interactions is crucial for accurate data interpretation and for assessing the compound's safety profile.
Q3: What are some potential, unconfirmed off-target classes for this compound based on its chemical structure?
This compound belongs to the spirooxindole class of compounds. Other molecules with this scaffold have been reported to exhibit a variety of biological activities, including anticancer effects.[4][5][6] Therefore, potential off-target classes for this compound could include:
-
Protein kinases: Many spirooxindole derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways.
-
Proteins involved in apoptosis and cell cycle regulation: Some spirooxindoles can induce apoptosis and cause cell cycle arrest in cancer cell lines.[7][8][9][10][11]
Q4: What is a general strategy to confirm if an observed effect is on-target or off-target?
A multi-pronged approach is recommended:
-
Use a structurally different antagonist: If another nAChR antagonist with a different chemical structure recapitulates the observed phenotype, it is more likely an on-target effect.
-
Perform dose-response experiments: A clear correlation between the concentration of this compound and the observed effect, which aligns with its known on-target potency, suggests an on-target mechanism.
-
Conduct rescue experiments: If possible, overexpressing the intended nAChR target might rescue the phenotype, confirming an on-target effect. Conversely, using a cell line that does not express the target receptor can help identify off-target effects.
Troubleshooting Guides
Scenario 1: I'm observing a significant decrease in cell viability at concentrations where I expect to see specific nAChR antagonism.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects rather than the intended on-target activity.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death. This will help you define a therapeutic window for your on-target experiments.
-
Investigate markers of apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry or western blotting for cleaved caspase-3 to determine if this compound is inducing apoptosis.
-
Analyze cell cycle progression: Treat cells with this compound and analyze the cell cycle distribution using propidium iodide staining and flow cytometry to see if the compound is causing arrest at a specific phase.[7][10][11]
-
Scenario 2: I'm seeing changes in cellular signaling pathways that are not directly related to nicotinic acetylcholine receptor activation.
-
Possible Cause: this compound may be interacting with off-target proteins, such as protein kinases, leading to the modulation of unexpected signaling cascades.
-
Troubleshooting Steps:
-
Broad-spectrum kinase screen: If you have access to the resources, a kinase profiling service can screen this compound against a large panel of kinases to identify potential off-target interactions.
-
Chemoproteomic approaches: Techniques like Cellular Thermal Shift Assay (CETSA) or affinity purification-mass spectrometry (AP-MS) with a "kinobead" pulldown can help identify direct protein binders of this compound in a cellular context.
-
Western blotting for key signaling nodes: Based on the observed phenotypic changes, perform western blots to probe the phosphorylation status of key proteins in relevant signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
-
Quantitative Data
On-Target Activity of Paraherquamide Derivatives
| Compound | Agonist | Preparation | pKB (± S.E.M.) |
| Paraherquamide | Nicotine | Ascaris suum muscle strips | 5.86 ± 0.14 |
| Paraherquamide | Levamisole | Ascaris suum muscle strips | 6.61 ± 0.19 |
| Paraherquamide | Pyrantel | Ascaris suum muscle strips | 6.50 ± 0.11 |
| Paraherquamide | Bephenium | Ascaris suum muscle strips | 6.75 ± 0.15 |
| 2-deoxy-paraherquamide | Levamisole | Ascaris suum muscle strips | 5.31 ± 0.13 |
| 2-deoxy-paraherquamide | Pyrantel | Ascaris suum muscle strips | 5.63 ± 0.10 |
| 2-deoxy-paraherquamide | Bephenium | Ascaris suum muscle strips | 6.07 ± 0.13 |
Data from Robertson et al., 2002. pKB is the negative logarithm of the antagonist equilibrium dissociation constant.
In Vivo Toxicity of Paraherquamide
| Organism | Route of Administration | LD50 |
| Mice | Oral | 14.9 mg/kg |
Data from Preston, 1992. Note that in vivo toxicity may not directly correlate with in vitro cytotoxicity.
Predicted Off-Targets of this compound (Computational)
The following table lists potential off-targets for this compound as predicted by the SwissTargetPrediction tool. These are computational predictions and require experimental validation.
| Target Class | Probability |
| Kinases | High |
| G-protein coupled receptors | Moderate |
| Ion channels | Moderate |
| Enzymes | Low |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the direct binding of this compound to target proteins in intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the protein of interest using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
-
2. Kinobead Pulldown Assay for Kinase Off-Target Identification
This protocol describes a method to enrich and identify kinases that bind to this compound.
-
Principle: "Kinobeads" are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors. These beads can be used to capture a large portion of the cellular kinome. By competing with a free compound of interest (this compound), one can identify its kinase targets.
-
Methodology:
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Competition: Incubate the cell lysate with increasing concentrations of this compound.
-
Kinobead Incubation: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates that it is an off-target of the compound.
-
3. Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect [mdpi.com]
- 5. Passiflora mollissima Seed Extract Induced Antiproliferative and Cytotoxic Effects on CAL 27 Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle arrest and cell apoptosis induced by Equisetum hyemale extract in murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
challenges in scaling up Paraherquamide E production
Welcome to the Technical Support Center for Paraherquamide E Production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of this potent anthelmintic compound.
This section addresses common questions regarding the genetic and biochemical pathways of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the simplified biosynthetic pathway leading to Paraherquamides?
A: The biosynthesis of paraherquamides is a complex process involving several key enzymatic steps. It begins with the condensation of L-tryptophan and L-β-methyl-proline by a nonribosomal peptide synthetase (NRPS).[1][2] Subsequent steps include prenylation, cyclization via a Diels-Alderase, and a critical spirocyclization step catalyzed by the flavin monooxygenase PhqK to form the characteristic spiro-oxindole moiety.[1][3] The pathway is branched, leading to different paraherquamide analogs depending on the functionalization of intermediates.[1][4]
References
- 1. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Paraherquamide E Bioactivity Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting bioactivity screening of Paraherquamide E and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cholinergic antagonist. It selectively targets and blocks the L-type nicotinic acetylcholine receptors (nAChRs) in nematodes. This blockade of neuromuscular transmission leads to flaccid paralysis of the worms.
Q2: Which nematode species are suitable for this compound bioactivity screening?
Several nematode species can be used, with the choice often depending on the specific research goals and available resources. Common choices include:
-
Caenorhabditis elegans : A free-living nematode that is easily cultured in the lab, making it ideal for high-throughput screening (HTS). However, be aware that C. elegans can have lower compound uptake and may produce false negatives.
-
Haemonchus contortus : A parasitic nematode of ruminants, relevant for veterinary anthelmintic discovery.
-
Ascaris suum : A large parasitic nematode of pigs, often used for electrophysiological studies on isolated muscle strips.
-
Other parasitic nematodes such as Trichostrongylus colubriformis and lungworm species (Crenosoma vulpis, Angiostrongylus vasorum) have also been used in larval motility assays.[1]
Q3: What is the recommended solvent for this compound and other test compounds?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of compounds.[2][3] It is crucial to keep the final DMSO concentration in the assay low, typically at or below 1%, as higher concentrations can affect nematode motility.[1][2] Always include a DMSO-only control to account for any solvent effects.
Q4: How can I quantify nematode motility objectively?
Visual assessment of motility can be subjective.[2][3] To ensure objectivity and reproducibility, consider using automated systems such as:
-
Infrared light-interference based trackers (e.g., wMicroTracker™).[1][4]
-
Machine vision and image analysis software to track and quantify worm movement.
These systems provide quantitative data on motility, reducing user bias and increasing throughput.
Q5: What are appropriate positive and negative controls for a larval motility assay?
-
Negative Controls:
-
Positive Controls:
Troubleshooting Guides
Issue 1: Low or No Signal (Poor Larval Motility in Negative Controls)
| Possible Cause | Suggested Solution |
| Suboptimal Larval Stage | Ensure you are using the correct and most active larval stage (e.g., L3 or L4) as specified in your protocol. |
| Incorrect Temperature | Incubate plates at the optimal temperature for the specific nematode species. For example, 16°C has been shown to provide higher survival rates for some lungworm larvae compared to 37°C.[1][5] |
| Insufficient Acclimation | Allow plates to equilibrate to the incubation temperature before adding larvae. |
| Larval Adhesion to Plate | The addition of a small amount of Bovine Serum Albumin (BSA), such as 0.015%, to the media can help prevent larvae from sticking to the plastic wells.[1] |
| Low Number of Larvae | Ensure a sufficient number of larvae per well (typically 50-100 for 24-well plates) to generate a detectable motility signal.[1][5] |
| Extended Incubation Time | Motility can naturally decrease over long incubation periods. Optimize the assay duration; for some assays, readings are taken at 24, 48, and 72 hours.[5][7] |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Inconsistent Larvae Number | Carefully standardize the number of larvae added to each well. Use a dissecting microscope to aid in counting and dispensing. |
| Uneven Compound Distribution | Ensure thorough mixing of the test compound in the well after addition. Gently tap the plate to mix. |
| Edge Effects | Evaporation can be higher in the outer wells of a microplate. Consider not using the outermost wells or filling them with media/buffer to create a humidity barrier. |
| Subjective Motility Scoring | If scoring manually, have the same person score all plates for an experiment, or use an automated motility tracking system for objective quantification.[2][3] |
Issue 3: Inconsistent or Unexpected Results with this compound
| Possible Cause | Suggested Solution |
| Compound Precipitation | This compound may have limited aqueous solubility. Visually inspect wells for any precipitate. If precipitation is observed, consider lowering the test concentration or optimizing the solvent system. Low solubility can lead to underestimated bioactivity.[8][9] |
| Incorrect pH of Media | Ensure the culture medium is at the correct pH for optimal nematode health and compound stability. |
| Degradation of Compound | Prepare fresh stock solutions of this compound. Store stock solutions appropriately (e.g., at -20°C) and avoid repeated freeze-thaw cycles. |
| Nematode Resistance | If using a field-isolated strain, it may have pre-existing resistance to certain anthelmintic classes. Test against a known susceptible reference strain. |
Quantitative Data Summary
The following tables summarize the bioactivity of Paraherquamide and related compounds from published literature.
Table 1: In Vitro Bioactivity of Paraherquamide Analogs against Ascaris suum
| Compound | Agonist | pKB (Mean ± SEM) |
| Paraherquamide | Nicotine | 5.86 ± 0.14 |
| Paraherquamide | Levamisole | 6.61 ± 0.19 |
| Paraherquamide | Pyrantel | 6.50 ± 0.11 |
| Paraherquamide | Bephenium | 6.75 ± 0.15 |
| 2-deoxy-paraherquamide | Levamisole | 5.31 ± 0.13 |
| 2-deoxy-paraherquamide | Pyrantel | 5.63 ± 0.10 |
| 2-deoxy-paraherquamide | Bephenium | 6.07 ± 0.13 |
Data from Robertson et al. (2002). pKB is the negative logarithm of the antagonist dissociation constant.
Table 2: In Vitro Bioactivity of Anthelmintics against C. elegans and H. contortus
| Compound | Organism | Assay Type | IC50 / EC50 |
| Ivermectin | C. elegans | Motility | 0.19 ± 0.01 µM |
| Levamisole | C. elegans | Motility | 6.4 ± 0.3 µM |
| Tolfenpyrad | C. elegans | Motility | 3.6 ± 0.2 µM |
| Milbemectin | C. elegans | Motility | 1.41 ± 2.35% motility |
| Moxidectin | C. elegans | Motility | 0.00 ± 0.00% motility |
Data compiled from various sources.[1][2] Note that assay conditions can vary.
Experimental Protocols
Protocol 1: Larval Motility Inhibition Assay (General)
This protocol is a generalized procedure based on common practices.[1][5]
-
Preparation of Larvae:
-
Culture nematode eggs from fecal samples to obtain third-stage larvae (L3).
-
Collect and wash the L3 larvae, and suspend them in a suitable medium (e.g., RPMI-1640 or saline).
-
Determine the larval concentration.
-
-
Assay Setup:
-
In a 24- or 96-well plate, add the culture medium to each well.
-
Prepare serial dilutions of this compound and control compounds in the medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Include negative controls (medium + DMSO) and positive controls (e.g., levamisole).
-
Add a standardized number of L3 larvae (e.g., 50-100) to each well.
-
-
Incubation:
-
Motility Assessment:
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration compared to the negative control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of motility).
-
Visualizations
Caption: Workflow for a typical nematode larval motility bioassay.
Caption: this compound antagonism of nematode nAChRs.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Automated, high-throughput, motility analysis in Caenorhabditis elegans and parasitic nematodes: Applications in the search for new anthelmintics : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans [mdpi.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. ajol.info [ajol.info]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Paraherquamide E and Imidacloprid on Psyllids: A Research Guide
This guide provides a detailed comparison of the insecticidal efficacy of Paraherquamide E and the widely used neonicotinoid, Imidacloprid, with a focus on their effects on psyllids. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and insights into their respective modes of action.
Efficacy Data
A recent study has shed light on the effectiveness of this compound against the Asian citrus psyllid (Diaphorina citri), a significant agricultural pest.[1] The median lethal dose (LD50) of this compound was found to be comparable to that of imidacloprid.[1]
Table 1: Comparative Efficacy of this compound and Imidacloprid on Psyllids
| Compound | Species | Bioassay Type | Metric | Value | Exposure Time | Source |
| This compound | Diaphorina citri (Asian Citrus Psyllid) | Not Specified | LD50 | 29.08 µg/mL | 12 h | [1] |
| This compound | Diaphorina citri (Asian Citrus Psyllid) | Not Specified | LD50 | 19.93 µg/mL | 24 h | [1] |
| Imidacloprid | Diaphorina citri (Asian Citrus Psyllid) | Ingestion | LC50 | 0.39 ppm | Not Specified | [2] |
| Imidacloprid | Diaphorina citri (Asian Citrus Psyllid) | Contact | LC50 | 0.04 ppm | Not Specified | [2] |
| Imidacloprid | Diaphorina citri (Asian Citrus Psyllid) | Systemic (in plant tissue) | LC50 | 2500 ng/g | Not Specified | [3] |
It is important to note that sublethal concentrations of imidacloprid can also negatively impact psyllid populations by reducing longevity, fecundity, and fertility, as well as exhibiting antifeedant activity.[4][5] The efficacy of imidacloprid can decrease with successive applications, suggesting the potential for resistance development in psyllid populations.[6]
Experimental Protocols
Standardized bioassays are crucial for determining the efficacy of insecticides. The following outlines a common methodology for a leaf-dip bioassay to assess the toxicity of compounds against psyllids.
Objective: To determine the lethal concentration (e.g., LC50) of a test compound against psyllid adults or nymphs.
Materials:
-
Test compound (e.g., this compound, Imidacloprid)
-
Appropriate solvent (e.g., acetone, water with surfactant)
-
Series of glass vials or Petri dishes
-
Micropipettes
-
Forceps
-
Host plant leaves (e.g., citrus leaves for D. citri)
-
Healthy, synchronized population of psyllids
-
Controlled environment chamber (25 ± 1°C, 12:12 h L:D photoperiod, 75 ± 5% RH)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of serial dilutions to establish a range of concentrations.
-
A control solution (solvent only) must be included.
-
-
Leaf Treatment:
-
Excise healthy, uniform leaves from the host plant.
-
Individually dip each leaf into a test solution for a standardized duration (e.g., 10-30 seconds).[7]
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place each treated leaf into a ventilated container (e.g., Petri dish with a moistened filter paper).
-
Introduce a known number of psyllids (e.g., 10-20 adults or nymphs) into each container.[7]
-
Seal the containers and place them in a controlled environment chamber.
-
-
Mortality Assessment:
-
Assess psyllid mortality at predetermined time points (e.g., 24, 48, 72 hours).
-
Psyllids are considered dead if they are unable to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit or logit analysis to calculate LC50 values and their corresponding 95% confidence intervals.
-
Signaling Pathways and Mode of Action
Imidacloprid and this compound both target the insect's nervous system, but through different mechanisms.
Imidacloprid: As a neonicotinoid, imidacloprid acts as an agonist of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[8][9] It mimics the neurotransmitter acetylcholine (ACh) but is not easily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing a blockage of the neuronal pathway, which results in paralysis and death of the insect.[8][10]
This compound: Paraherquamides, in general, function as antagonists of nAChRs.[11] They block the action of acetylcholine at the receptor, but at a different site than neonicotinoids.[12] This blockage of cholinergic neuromuscular transmission leads to flaccid paralysis in insects.[12][13] A recent study on this compound's effect on the Asian citrus psyllid revealed a different mode of action, indicating it disrupts fatty acid synthesis, hinders vitellogenin production, and alters metabolic homeostasis, leading to mortality.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting an insecticide bioassay.
Conclusion
Both this compound and Imidacloprid demonstrate significant insecticidal activity against psyllids. While imidacloprid is a well-established synthetic insecticide with a known mode of action as a nAChR agonist, this compound, a natural product, presents a compelling alternative with a distinct mode of action.[1][8] The comparable efficacy of this compound, coupled with its potential for a more favorable environmental profile, suggests its promise for development as a novel, eco-friendly insecticide for psyllid management.[1] Further research into the field performance, sublethal effects, and potential for resistance development for this compound is warranted.
References
- 1. Discovery of this compound as an Eco-Friendly Insecticide against Asian Citrus Psyllid from the Endophyte Aspergillus aculeatus GC-147-5 and Its Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. scispace.com [scispace.com]
- 5. Antifeedant and sublethal effects of imidacloprid on Asian citrus psyllid, Diaphorina citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. scielo.br [scielo.br]
- 8. Imidacloprid - Wikipedia [en.wikipedia.org]
- 9. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 10. How Does Imidacloprid Work [laikebiotech.com]
- 11. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Paraherquamide E with Other Nicotinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Paraherquamide E, a potent anthelmintic agent, with other well-characterized nicotinic acetylcholine receptor (nAChR) antagonists. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of this compound's interaction with mammalian nAChR subtypes, offering valuable insights for drug development and neuroscience research.
Introduction to this compound and Nicotinic Antagonism
This compound belongs to the oxindole alkaloid class of compounds, which have demonstrated significant efficacy as anthelmintics. Its mode of action involves the blockade of nicotinic acetylcholine receptors, leading to flaccid paralysis in nematodes. While highly effective against parasites, understanding the cross-reactivity of this compound with mammalian nAChRs is crucial for assessing its therapeutic potential and safety profile in host species.
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. They are classified into various subtypes based on their subunit composition, with each subtype exhibiting distinct pharmacological properties. Antagonists of nAChRs are a diverse group of molecules that inhibit the action of the endogenous neurotransmitter, acetylcholine, and other nicotinic agonists. These antagonists are valuable tools in research and have therapeutic applications ranging from neuromuscular blockade to smoking cessation.
This guide will compare the inhibitory activity of this compound (using data from its close analog, 2-deoxoparaherquamide) with several classical nicotinic antagonists, including mecamylamine, d-tubocurarine, pancuronium, and hexamethonium, across various nAChR subtypes.
Comparative Analysis of Inhibitory Potency
The following tables summarize the available quantitative data (IC50 and Ki values) for this compound (represented by 2-deoxoparaherquamide) and other selected nicotinic antagonists against different nAChR subtypes. It is important to note that the data has been compiled from various studies, and experimental conditions may differ.
Table 1: Inhibitory Potency (IC50 in µM) of Nicotinic Antagonists at Various nAChR Subtypes
| Antagonist | α1β1δγ (Fetal Muscle) | α1β1δε (Adult Muscle) | α3β2 | α3β4 (Ganglionic) | α4β2 (Neuronal) | α7 (Neuronal) |
| 2-deoxoparaherquamide | ~3 | - | - | ~9 | - | >100 |
| Mecamylamine | - | Transient Inhibition | 3.6 | 0.64 | 2.5 | 6.9 |
| d-Tubocurarine | 0.041 | - | - | - | 0.2-2* | >50 |
| Pancuronium | 0.0055 | - | - | - | - | - |
| Hexamethonium | - | - | - | - | Weaker Antagonist | - |
*Note: The range of IC50 values for d-tubocurarine at the α4β2 subtype reflects the influence of subunit stoichiometry.[1] Data for 2-deoxoparaherquamide is used as a proxy for this compound.
Table 2: Binding Affinity (Ki in µM) of Nicotinic Antagonists
| Antagonist | Receptor Subtype and Species | Ki (µM) |
| d-Tubocurarine | nAChR (Torpedo electric organ) | 10 (at 37°C)[2] |
| Hexamethonium | Muscarinic M1 (human cerebrocortical) | ~525 |
| Hexamethonium | Muscarinic M2 (human cardiac) | ~209 |
| Hexamethonium | Muscarinic M3 (human submaxillary gland) | ~2455 |
*Note: Data on the binding affinity of this compound on specific mammalian nAChR subtypes is limited. Hexamethonium also exhibits affinity for muscarinic receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of nAChRs and a typical experimental workflow for assessing antagonist activity.
References
Paraherquamide E: A Comparative Analysis of In Vitro and In Vivo Anthelmintic Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anthelmintic efficacy of the paraherquamide class of compounds, with a focus on Paraherquamide A as a representative, due to the limited public data on Paraherquamide E. The data presented herein is collated from various preclinical studies and aims to offer a clear comparison between laboratory (in vitro) and animal model (in vivo) findings.
The paraherquamides are a class of oxindole alkaloids that have demonstrated potent and broad-spectrum anthelmintic activity. Their unique mode of action, which involves the antagonism of nematode nicotinic acetylcholine receptors (nAChRs), makes them a promising area of research, especially in the context of rising anthelmintic resistance.[1][2] This guide will delve into the quantitative efficacy, experimental methodologies, and the underlying mechanism of action of this compound class.
Quantitative Efficacy: In Vitro vs. In Vivo
The following tables summarize the efficacy of Paraherquamide A against various nematode species in both laboratory assays and animal trials.
Table 1: In Vitro Efficacy of Paraherquamide A Against Larval Stages of Various Nematodes
| Nematode Species | Metric | Concentration/Dose | Efficacy |
| Haemonchus contortus | IC50 | 2.7 µg/mL | 50% inhibition of larval motility after 72h exposure[3] |
| Trichostrongylus colubriformis | IC50 | 0.058 µg/mL | 50% inhibition of larval motility after 72h exposure[3] |
| Ostertagia circumcincta | IC50 | 0.033 µg/mL | 50% inhibition of larval motility after 72h exposure[3] |
| Caenorhabditis elegans | LD50 | 2.5 µg/mL | Lethal dose for 50% of the population[1] |
Table 2: In Vivo Efficacy of Paraherquamide A in Animal Models
| Animal Model | Nematode Species | Administration Route | Dosage | Efficacy (% Reduction in Worm Burden) |
| Sheep | Haemonchus contortus (Ivermectin-resistant) | Oral | ≥ 0.5 mg/kg | ≥98%[4] |
| Sheep | Ostertagia circumcincta | Oral | ≥ 0.5 mg/kg | ≥98%[4] |
| Sheep | Trichostrongylus axei | Oral | ≥ 0.5 mg/kg | ≥98%[4] |
| Sheep | Trichostrongylus colubriformis (Ivermectin- and Benzimidazole-resistant) | Oral | ≥ 0.5 mg/kg | ≥98%[4] |
| Sheep | Cooperia curticei | Oral | ≥ 0.5 mg/kg | ≥98%[4] |
| Calves | Haemonchus placei | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Calves | Ostertagia ostertagi | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Calves | Trichostrongylus axei | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Calves | Trichostrongylus colubriformis | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Calves | Cooperia oncophora | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Calves | Nematodirus helvetianus | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Calves | Oesophagostomum radiatum | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Calves | Dictyocaulus viviparus | Oral | ≥ 1.0 mg/kg | ≥95%[5] |
| Gerbils | Trichostrongylus colubriformis | Not specified | 1.56 mg/kg | 98-100%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro and in vivo efficacy of the paraherquamide class of compounds.
In Vitro Larval Motility Assay
This assay is a common method to determine the direct effect of a compound on the viability of nematode larvae.
In Vivo Anthelmintic Efficacy Study in Ruminants
Animal models are essential for evaluating the therapeutic potential of a drug candidate in a physiological system.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary mode of action of the paraherquamide class of compounds is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1] This mechanism is distinct from other major classes of anthelmintics, such as macrocyclic lactones and benzimidazoles.[4]
Acetylcholine is a key neurotransmitter in nematodes, responsible for muscle contraction. By blocking the nAChRs, paraherquamides prevent the binding of acetylcholine, leading to a flaccid paralysis in the worms.[1] This paralysis ultimately results in the expulsion of the nematodes from the host's gastrointestinal tract. Studies have shown that paraherquamides selectively target nematode nAChRs over those of their mammalian hosts, which contributes to their favorable safety profile in livestock.[1]
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic activity of paraherquamide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthelmintic activity of paraherquamide in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide E: A Comparative Analysis of its Selectivity for Insect vs. Mammalian Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Paraherquamide E and its analogs for insect versus mammalian nicotinic acetylcholine receptors (nAChRs). The information presented is based on available experimental data to aid in the evaluation of its potential as a selective anthelmintic or insecticide.
This compound, a member of the oxindole alkaloid class of compounds, demonstrates potent anthelmintic activity by acting as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This antagonism leads to the blockade of cholinergic neuromuscular transmission, resulting in flaccid paralysis in susceptible invertebrates.[1][2] Understanding the selectivity of this compound for invertebrate versus mammalian nAChRs is crucial for assessing its therapeutic index and potential off-target effects.
Quantitative Comparison of Receptor Antagonism
While direct comparative studies of this compound on both insect and mammalian receptors within a single study are limited, data from various sources on its analogs, such as 2-deoxoparaherquamide (2DPHQ) and Paraherquamide A, provide insights into its selectivity profile.
Mammalian nAChR Subtype Selectivity of 2-Deoxoparaherquamide
The following table summarizes the inhibitory concentrations (IC50) of 2DPHQ against various human nAChR subtypes, as determined by a Ca2+ flux assay. Lower IC50 values indicate higher potency.
| Receptor Subtype | Organism | IC50 (µM) | Reference |
| Muscle-type | Human | ~ 3 | [1][4] |
| α3 Ganglionic | Human | ~ 9 | [1][4] |
| α7 CNS | Human | > 100 (inactive) | [1][4] |
This data indicates that 2DPHQ is more potent at muscle-type and ganglionic nAChRs compared to the α7 subtype in the central nervous system, suggesting a degree of selectivity within mammalian receptors.
Invertebrate nAChR Subtype Selectivity of Paraherquamide
The following table presents the pKB values for Paraherquamide's antagonism of responses to different cholinergic agonists in the nematode Ascaris suum. A higher pKB value signifies a stronger antagonist effect. These agonists are known to preferentially activate different subtypes of nAChRs in nematodes.
| Agonist (Receptor Subtype) | Organism | pKB | Reference |
| Nicotine (N-type) | Ascaris suum | 5.86 ± 0.14 | [5][6] |
| Levamisole (L-type) | Ascaris suum | 6.61 ± 0.19 | [5][6] |
| Pyrantel | Ascaris suum | 6.50 ± 0.11 | [5][6] |
| Bephenium | Ascaris suum | 6.75 ± 0.15 | [5][6] |
These results demonstrate that Paraherquamide is a more potent antagonist of the nAChR subtypes sensitive to levamisole, pyrantel, and bephenium (L-type) compared to the nicotine-sensitive subtype (N-type) in this nematode species.[5][6] Recent studies on Caenorhabditis elegans have corroborated that Paraherquamide A exhibits higher efficacy for the levamisole-sensitive (L-type) nAChR over the nicotine-sensitive (N-type) nAChR.[7]
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of the neurotransmitter acetylcholine (or an agonist), the channel opens, allowing the influx of cations such as Na+ and Ca2+. This influx leads to depolarization of the cell membrane, which in muscle cells triggers contraction. This compound acts as an antagonist, blocking this channel activation.
Experimental Workflow: Calcium Flux Assay
A calcium flux assay is a common method to determine the effect of a compound on ion channels that are permeable to calcium, such as nAChRs.
Experimental Protocols
Calcium Flux Assay for Mammalian nAChRs
This protocol is a generalized procedure for assessing the antagonist activity of a compound like this compound on mammalian cells expressing specific nAChR subtypes.
-
Cell Culture: Adherent cells (e.g., HEK293 or CHO) stably expressing the human nAChR subtype of interest (e.g., muscle-type, α3, or α7) are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with a buffered salt solution. A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1) is added to the cells. The cells are then incubated in the dark at 37°C for approximately 45-60 minutes to allow the dye to enter the cells and be cleaved into its active form.
-
Compound Incubation: After dye loading, the cells are washed to remove excess dye. The test compound, this compound, is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer. These solutions are added to the respective wells containing the cells and incubated for a specific period to allow the compound to bind to the receptors.
-
Agonist Stimulation and Signal Detection: The plate containing the cells is placed in a fluorescence plate reader. An agonist solution (e.g., acetylcholine or a subtype-specific agonist) is added to the wells to stimulate the nAChRs. The fluorescence intensity is measured immediately before and after the addition of the agonist. An increase in fluorescence corresponds to an influx of calcium into the cells.
-
Data Analysis: The change in fluorescence upon agonist addition is calculated for each concentration of this compound. These values are then plotted against the compound concentration, and a dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response.
Electrophysiological Recording on Invertebrate Muscle
This protocol describes a general method for measuring the antagonistic effects of this compound on the neuromuscular junction of an invertebrate, such as a nematode.
-
Preparation of Muscle Tissue: A section of the invertebrate body wall muscle is dissected and mounted in a recording chamber. The preparation is continuously perfused with a physiological saline solution.
-
Microelectrode Placement: A microelectrode is inserted into a muscle cell to record the membrane potential. A stimulating electrode is placed to activate the motor neuron innervating the muscle.
-
Baseline Recordings: The muscle is stimulated with the cholinergic agonist of interest (e.g., levamisole or nicotine) to induce depolarization and contraction. The resulting changes in membrane potential and muscle tension are recorded to establish a baseline response.
-
Application of Antagonist: this compound is added to the perfusion solution at a known concentration. The preparation is allowed to equilibrate with the compound.
-
Post-Antagonist Recordings: The muscle is again stimulated with the same concentration of the agonist in the presence of this compound. The changes in membrane potential and muscle tension are recorded. A reduction in the response compared to the baseline indicates an antagonistic effect.
-
Data Analysis: The degree of inhibition of the agonist-induced response by this compound is quantified. By testing a range of antagonist concentrations, a dose-response relationship can be established to determine parameters such as the pKB.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
validation of Paraherquamide E as a lead anthelmintic compound
A comprehensive analysis of Paraherquamide E's performance showcases its potential as a next-generation treatment for parasitic worm infections, demonstrating potent efficacy against a broad spectrum of nematodes, including strains resistant to existing drug classes.
This guide provides a detailed comparison of this compound with other leading anthelmintics, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential. The unique mode of action of this compound, targeting nematode-specific nicotinic acetylcholine receptors, positions it as a valuable tool in the fight against growing anthelmintic resistance.
Performance Comparison: Paraherquamide vs. Established Anthelmintics
Paraherquamide (PHQ), the parent compound of this compound, has demonstrated high efficacy against a wide range of gastrointestinal and lung nematodes in various animal models. The data presented below summarizes its performance in comparison to commonly used anthelmintics such as ivermectin, moxidectin, and levamisole.
Table 1: In Vivo Efficacy of Paraherquamide (PHQ) in Sheep
| Nematode Species | PHQ Dosage (mg/kg) | % Reduction |
| Haemonchus contortus (ivermectin-resistant) | ≥ 0.5 | ≥ 98% |
| Ostertagia circumcincta | ≥ 0.5 | ≥ 98% |
| Trichostrongylus axei | ≥ 0.5 | ≥ 98% |
| Trichostrongylus colubriformis (ivermectin- and benzimidazole-resistant) | ≥ 0.5 | ≥ 98% |
| Cooperia curticei | ≥ 0.5 | ≥ 98% |
| Oesophagostomum columbianum | 2.0 | 79% |
Table 2: In Vivo Efficacy of Paraherquamide (PHQ) in Calves
| Nematode Species | PHQ Dosage (mg/kg) | % Reduction |
| Haemonchus placei | ≥ 0.5 | ≥ 95% |
| Ostertagia ostertagi | ≥ 0.5 | ≥ 95% |
| Cooperia oncophora | ≥ 0.5 | ≥ 95% |
| Dictyocaulus viviparus | ≥ 0.5 | ≥ 95% |
| Trichostrongylus axei | ≥ 1.0 | ≥ 95% |
| Trichostrongylus colubriformis | ≥ 1.0 | ≥ 95% |
| Nematodirus helvetianus | ≥ 1.0 | ≥ 95% |
| Oesophagostomum radiatum | ≥ 1.0 | ≥ 95% |
| Cooperia punctata | 4.0 | 89% |
Table 3: Comparative Potency at the Receptor Level (Ascaris suum muscle)
| Compound | Agonist | pKB value (Mean +/- SEM) |
| Paraherquamide | Nicotine | 5.86 +/- 0.14 |
| Levamisole | 6.61 +/- 0.19 | |
| Pyrantel | 6.50 +/- 0.11 | |
| Bephenium | 6.75 +/- 0.15 | |
| 2-deoxy-paraherquamide | Levamisole | 5.31 +/- 0.13 |
| Pyrantel | 5.63 +/- 0.10 | |
| Bephenium | 6.07 +/- 0.13 |
Table 4: Acute Toxicity in Mice
| Compound | LD50 (mg/kg) |
| Paraherquamide | 14.9 |
| Ivermectin | 29.5 |
Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors
Paraherquamide and its analogues act as potent and selective antagonists of nematode nicotinic acetylcholine receptors (nAChRs), specifically the L-type (levamisole-sensitive) subtype.[1][2] This antagonism blocks neuromuscular transmission in the parasite, leading to flaccid paralysis and subsequent expulsion from the host.[3] This mode of action is distinct from other major anthelmintic classes, such as macrocyclic lactones (e.g., ivermectin, moxidectin) which target glutamate-gated chloride channels, and benzimidazoles which inhibit microtubule formation. The novel mechanism of Paraherquamide makes it effective against nematode strains that have developed resistance to these other drug classes.[4]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate anthelmintic efficacy.
Adult Motility Assay
This assay assesses the direct effect of a compound on the viability and motility of adult nematodes.
Materials:
-
Adult nematodes (e.g., Caenorhabditis elegans, Haemonchus contortus)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Multi-well plates (e.g., 24-well)
-
Test compound (this compound) and control compounds (e.g., Ivermectin, Levamisole) dissolved in a suitable solvent (e.g., DMSO)
-
Incubator
-
Microscope
Procedure:
-
Wash adult worms several times in PBS to remove any contaminants.
-
Dispense a known number of worms (e.g., 5-10) into each well of a multi-well plate containing PBS.
-
Add the test and control compounds to the wells at various concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects worm motility (typically ≤1%). Include a solvent-only control.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for parasitic nematodes) for a defined period (e.g., 24, 48, 72 hours).
-
At specified time points, observe the motility of the worms under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile, 2 = sluggish, 3 = active).
-
The concentration of the compound that inhibits the motility of 50% of the worms (IC50) can be calculated.
Caption: Workflow for the Adult Motility Assay.
Larval Migration Inhibition Assay (LMIA)
This assay evaluates the ability of a compound to inhibit the migration of infective third-stage larvae (L3) through a sieve, mimicking the parasite's need to migrate within the host.
Materials:
-
Infective L3 larvae (e.g., Haemonchus contortus, Trichostrongylus colubriformis)
-
PBS or other suitable buffer
-
Multi-well plates (e.g., 96-well) with corresponding migration chambers (e.g., sieves with 20 µm pores)
-
Test compound and control compounds
-
Incubator
Procedure:
-
Harvest and wash L3 larvae.
-
Pre-incubate a known number of larvae (e.g., 100-200) in a multi-well plate with various concentrations of the test and control compounds for a set period (e.g., 1-3 hours) at room temperature.
-
Transfer the larvae and compound solution to the top of the migration chambers which are placed in a corresponding multi-well plate containing fresh buffer.
-
Incubate the plates at 37°C for a defined period (e.g., 3-6 hours) to allow the larvae to migrate through the sieve into the lower well.
-
After incubation, count the number of larvae that have successfully migrated into the lower well.
-
Calculate the percentage of migration inhibition for each compound concentration compared to the control. The concentration that inhibits 50% of larval migration (IC50) can then be determined.
Chemical Structures
Caption: Chemical structures of this compound and comparator anthelmintics.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a promising lead anthelmintic compound. Its high efficacy against a broad spectrum of nematodes, including multi-drug resistant strains, coupled with a novel mechanism of action, addresses the urgent need for new and effective treatments for parasitic infections in both veterinary and human medicine. Further research and clinical development of this compound and its analogs are warranted to fully realize their therapeutic potential.
References
Safety Operating Guide
Prudent Disposal of Paraherquamide E: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Paraherquamide E, a substance utilized by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
While some safety data sheets (SDS) for this compound indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a related compound, Paraherquamide A, is classified as acutely toxic.[1] Given the potential for incomplete toxicological data for research chemicals, it is prudent to adopt a conservative approach and manage this compound as a hazardous chemical waste.
Key Disposal Principles
Proper disposal of this compound requires adherence to institutional, local, and national regulations for chemical waste. The fundamental principles involve proper containment, clear labeling, and disposal through an approved hazardous waste management program. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[2]
| Parameter | Guideline | Source |
| Waste Classification | Recommended as hazardous waste due to precautionary principle. | Internal assessment |
| Container Type | Original or a compatible, properly sealed container. | [3] |
| Waste Mixing | Do not mix with other waste streams. | [2] |
| Disposal Method | Transfer to an approved waste disposal plant via institutional environmental health and safety (EHS) office. | [1] |
| Spill Cleanup | Collect spilled material and cleanup debris as hazardous waste. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound with other chemical wastes unless specifically instructed to do so by your institution's EHS office.[2]
-
Keep solid and liquid waste streams separate.
-
-
Container Selection and Labeling:
-
Use the original container if it is in good condition. If not, use a new, compatible container that can be securely sealed.[3]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity of the waste.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for hazardous chemical waste.
-
Follow their specific procedures for waste manifest and handover.
-
-
Spill Management:
-
In the event of a spill, prevent the spread of the material.
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[4]
-
For liquid spills, use an appropriate absorbent material, and collect the contaminated absorbent as hazardous waste.
-
Clean the spill area thoroughly.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
